4-(2-Chloroethyl)morpholine
Description
Historical Context and Discovery in Chemical Sciences
While a singular moment of discovery for 4-(2-chloroethyl)morpholine is not prominently documented, its presence in chemical literature dates back to at least the mid-20th century. Research published in 1948 detailed its reactions with various nucleophiles, indicating it was already a known and accessible compound for synthetic chemists at the time. acs.org The parent heterocycle, morpholine (B109124), was named by Ludwig Knorr in the 19th century, who incorrectly postulated it was part of the structure of morphine. wikipedia.org
The synthesis of this compound and its hydrochloride salt can be achieved through several established routes. One common industrial method involves the dehydration of diethanolamine (B148213) with concentrated sulfuric acid to first produce morpholine, which can then be further reacted. wikipedia.org A more direct synthesis involves the reaction of 2-morpholinoethan-1-ol with a chlorinating agent like thionyl chloride. chemicalbook.com Another documented method is the reaction of morpholine with 2-chloroethanol (B45725) under acidic conditions. The free base form of this compound is typically a colorless to pale yellow liquid, while its hydrochloride salt is a white to off-white crystalline solid. cymitquimica.comcymitquimica.comacademicjournals.org The structure of the hydrochloride salt, 4-(2-chloroethyl)morpholinium chloride, has been confirmed through single-crystal X-ray studies, which show the morpholine ring adopting a stable chair conformation. researchgate.net
Significance as a Precursor in Organic Synthesis
The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic precursor. ontosight.ai The presence of the reactive chloroethyl group allows it to readily participate in nucleophilic substitution reactions, making it an excellent alkylating agent. ontosight.ai This reactivity is harnessed to introduce the morpholinoethyl moiety into a wide variety of molecules.
It is frequently used to alkylate nitrogen-containing heterocyclic compounds. For example, it is a key reagent in the N-alkylation of indoles to produce intermediates for cannabinoid receptor ligands. semanticscholar.org Similarly, it is used to alkylate imidazole (B134444) derivatives in the synthesis of compounds like nimorazole (B1678890). nih.gov The reaction often proceeds by treating the heterocyclic substrate with this compound hydrochloride in the presence of a base, such as potassium carbonate or potassium hydroxide (B78521). semanticscholar.orgnih.gov
Beyond nitrogen heterocycles, this compound reacts with a range of other nucleophiles. Early research demonstrated its reaction with sodium sulfite (B76179) to form sodium 2-(4-morpholino)ethyl sulfonate and with phenylmagnesium bromide (a Grignard reagent) to yield 4-(2-phenylethyl)morpholine. acs.org It also reacts with diethyl malonate to form diethyl-2-(4-morpholino)ethyl malonate. acs.org This broad reactivity makes it a fundamental building block for constructing more complex molecules in organic synthesis. cymitquimica.com
Table 1: Selected Synthetic Reactions of this compound
| Reactant | Reagent/Conditions | Product | Research Area |
| 7-methoxy-2-methyl-1H-indole | KOH, DMSO | 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine | Cannabinoid Ligand Synthesis semanticscholar.org |
| 4(5)-[¹⁵N]nitro-[1,3-¹⁵N₂]imidazole | K₂CO₃ | [¹⁵N₃]Nimorazole | Medicinal Chemistry nih.gov |
| Sodium Sulfite | - | Sodium 2-(4-morpholino)ethyl sulfonate | Organic Synthesis acs.org |
| Phenylmagnesium Bromide | - | 4-(2-phenylethyl)morpholine | Organic Synthesis acs.org |
| Diethyl Malonate | - | Diethyl-2-(4-morpholino)ethyl malonate | Organic Synthesis acs.org |
| Indenyllithium | THF | N-(2-indenylethyl)morpholine | Organometallic Chemistry academicjournals.org |
Relevance in Contemporary Medicinal Chemistry and Drug Discovery
The morpholine ring is a recognized pharmacophore found in numerous approved drugs, and this compound serves as a crucial intermediate for introducing this moiety into pharmaceutically active molecules. fishersci.fisarex.com Its application in drug synthesis is well-established, and it remains a key starting material for several important therapeutic agents. chemicalbook.comalfa-chemical.comganeshremedies.com
One of the most notable drugs synthesized from this precursor is Nimorazole , an antiprotozoal agent that is also used as a radiosensitizer in the treatment of head and neck cancers. nih.govganeshremedies.com The synthesis involves the alkylation of a nitroimidazole derivative with this compound. nih.gov Other pharmaceuticals derived from this intermediate include:
Floredil (B1203482) : A vasodilator agent. fishersci.fisarex.com
Moracizine (Moricizine) : A Class IC antiarrhythmic drug, synthesized via a multi-step process where the morpholine group is introduced in the final step through alkylation. wikipedia.org
Pholcodine : An opioid cough suppressant. fishersci.fisarex.comchemicalbook.com
Morinamide (B1206486) : An antibiotic. fishersci.fisarex.com
Morclofone : A pharmaceutical intermediate. ganeshremedies.com
The compound's utility extends to the synthesis of novel compounds in drug discovery programs. For instance, it has been used in the preparation of potential DNA cross-linking antitumor agents and synthetic opiate analogues. chemicalbook.com Research into new cannabinoid (CB2) receptor ligands has also employed this compound to introduce the necessary side chain onto an indole (B1671886) core structure. semanticscholar.org
Table 2: Pharmaceuticals Synthesized Using this compound as an Intermediate
| Drug Name | Therapeutic Class | Reference(s) |
| Nimorazole | Antiprotozoal, Radiosensitizer | fishersci.finih.govganeshremedies.com |
| Floredil | Vasodilator | fishersci.fisarex.comganeshremedies.com |
| Moracizine (Moricizine) | Antiarrhythmic (Class IC) | wikipedia.org |
| Pholcodine | Antitussive (Cough Suppressant) | fishersci.fisarex.comganeshremedies.com |
| Morinamide | Antibiotic | fishersci.fisarex.com |
| Morclofone | Pharmaceutical Intermediate | ganeshremedies.com |
Overview of Research Directions and Applications
Current and emerging research continues to leverage the unique properties of this compound. Its established role as a synthetic intermediate ensures its continued use in pharmaceutical development and medicinal chemistry. pubcompare.ai Beyond the synthesis of known drugs, research is exploring its use in creating novel bioactive molecules and materials.
One active area of research is in organometallic chemistry. This compound is used to synthesize ligands for transition metal complexes. For example, it has been reacted with indenyllithium to create 4-(2-indenylethyl)morpholine, which is then used to form titanium and zirconium complexes that have potential applications in catalysis. academicjournals.org It has also been noted for its use in palladium complexes for catalytic applications.
In medicinal chemistry, research extends to creating potential new therapies. It has been used as a starting material in the development of potential antitumor agents and synthetic opiate analogues. chemicalbook.com Its application in synthesizing novel indole derivatives for targeting cannabinoid receptors highlights its importance in exploring new drug scaffolds. semanticscholar.org Furthermore, advanced applications in medical imaging are emerging, exemplified by the synthesis of isotopically labeled nimorazole from ¹⁵N-enriched precursors and this compound. This allows for hyperpolarization studies using techniques like SABRE-SHEATH, which can enhance NMR signals for metabolic imaging research. nih.gov The compound is also identified as a reagent in neurochemical research, underscoring its potential for developing probes and molecules to study the nervous system. pubcompare.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMTSHEXFEPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062931 | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-94-6 | |
| Record name | 4-(2-Chloroethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)morpholine | |
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Synthetic Methodologies for 4 2 Chloroethyl Morpholine
Classical Synthetic Routes and Improvements
Classical methods for synthesizing 4-(2-chloroethyl)morpholine have been well-established, primarily involving nucleophilic substitution reactions. These routes are valued for their reliability and are subject to ongoing improvements to enhance yield and purity.
A primary route to this compound involves the reaction of morpholine (B109124) with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). This nucleophilic substitution reaction sees the nitrogen atom of the morpholine ring attacking one of the electrophilic carbons of the dihaloethane, displacing a halide ion.
The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of side products. The choice of the dihaloethane can influence the reaction conditions and outcomes. For instance, 1-bromo-2-chloroethane is often used, where the bromine atom serves as a better leaving group, facilitating the initial substitution. rsc.orgsemanticscholar.org
Improvements to this method often focus on the choice of base and solvent. Bases like cesium carbonate in acetonitrile (B52724) have been employed to facilitate the reaction. rsc.org The use of an appropriate base is crucial for neutralizing the hydrohalic acid formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.
Table 1: Reaction of Morpholine with 1-Chloroethyl Derivatives
| Reactant A | Reactant B | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | 1-Bromo-2-chloroethane | Cesium Carbonate | Acetonitrile | 42% | rsc.org |
| Morpholine | 1,2-Dichloroethane | Triethylamine | Diethyl Ether | - |
Note: Yields can vary based on specific reaction conditions.
Another widely used and efficient method is the conversion of 2-morpholinoethan-1-ol to this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.comprepchem.com In this reaction, the hydroxyl group of the alcohol is transformed into a good leaving group, which is subsequently displaced by a chloride ion from the thionyl chloride.
The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or benzene (B151609). chemicalbook.comprepchem.com A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. chemicalbook.com The process typically involves adding the thionyl chloride to a cooled solution of the alcohol and then heating the mixture to ensure the completion of the reaction. chemicalbook.com This method is known for producing high yields of the corresponding hydrochloride salt, which can then be neutralized to obtain the free base. prepchem.com For example, one procedure reports a yield of 98.7% for the hydrochloride salt. prepchem.com
Table 2: Synthesis from 2-Morpholinoethan-1-ol
| Starting Material | Reagent | Solvent | Catalyst | Product Form | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Morpholinoethan-1-ol | Thionyl Chloride | Dichloromethane | DMF (catalytic) | Free Base | 74% | chemicalbook.com |
| 2-Morpholinoethan-1-ol | Thionyl Chloride | Benzene | - | Hydrochloride Salt | 98.7% | prepchem.com |
Often, the synthesis of this compound results in its hydrochloride salt, particularly when using reagents like thionyl chloride. prepchem.comcymitquimica.com To obtain the free base, a neutralization step is required. This is typically achieved by treating an aqueous solution of the hydrochloride salt with a base, such as sodium hydroxide (B78521), until the pH is alkaline (e.g., pH 11). academicjournals.orgprepchem.com
Following neutralization, the free base, which is an oil, can be extracted from the aqueous solution using an organic solvent like dichloromethane or toluene (B28343). academicjournals.orgprepchem.com The organic layer is then washed, dried over a drying agent like magnesium sulfate (B86663) or potassium carbonate, and the solvent is removed under reduced pressure. academicjournals.orgprepchem.com The crude product can be further purified by vacuum distillation to yield the pure this compound as a colorless oil. academicjournals.org This process is highly efficient, with reported yields as high as 86%. academicjournals.org
Advanced and Green Chemistry Approaches
Efforts have been made to develop synthetic protocols for related compounds that operate under catalyst-free and solvent-free conditions, which aligns with the principles of green chemistry. For instance, the synthesis of the related compound N-(2-aminoethyl)morpholine has been achieved by reacting morpholine with an aqueous solution of 2-bromoethylamine (B90993) hydrobromide without any additional solvent or catalyst. asianpubs.org In this case, morpholine itself acts as both a reactant and a solvent. asianpubs.org While not a direct synthesis of this compound, this approach demonstrates the potential for developing similar "greener" routes for its production, thereby reducing the environmental impact and simplifying the purification process.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. This technique has been successfully applied to reactions involving this compound hydrochloride as a reactant. For instance, it has been used in the synthesis of various derivatives where it serves as an alkylating agent. researchgate.netmdpi.comnih.gov
In these protocols, this compound hydrochloride is reacted with various nucleophiles in the presence of a base, such as potassium carbonate, under microwave irradiation. nih.gov The use of microwave heating can dramatically shorten the reaction time from hours to minutes and can lead to higher yields compared to conventional methods. mdpi.com This efficiency makes microwave-assisted synthesis a highly attractive option for the rapid and efficient production of compounds derived from this compound.
Ultrasound-Assisted Synthetic Strategies
Ultrasound-assisted synthesis, a branch of sonochemistry, has been explored as an efficient and environmentally conscious method for reactions involving this compound. This technique utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.com
Research has demonstrated the advantages of sonochemical protocols in synthesizing various derivatives. For instance, in the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives, applying ultrasonic irradiation at 40°C for 30–60 minutes significantly improved both the reaction rate and product yield (up to 96%) when compared to the conventional reflux method which required 4–5 hours. mdpi.com Similarly, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives from precursors including this compound hydrochloride resulted in significant yields ranging from 75% to 89%. researchgate.net
A comparative study on the O-alkylation of 4-hydroxybenzaldehyde (B117250) with this compound hydrochloride evaluated several green chemistry techniques. The ultrasound-assisted method, conducted for 2 hours at 50°C, yielded the desired product at 71%. mdpi.com While this was lower than the yield from conventional and microwave-assisted methods in this specific study, the benefits of sonochemistry, such as operational simplicity and reduced energy consumption, remain significant considerations for its application. mdpi.commdpi.com
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together with minimal or no solvent, represents a significant step towards more sustainable chemical synthesis. rsc.org This solvent-free approach can lead to unique reaction pathways and is often more energy-efficient than traditional solution-phase synthesis. rsc.org
The application of mechanochemical methods has been tested in reactions utilizing this compound hydrochloride. In a study comparing various synthetic routes for the preparation of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, a mechanochemical approach was employed for the key O-alkylation step. The reaction between 4-hydroxybenzaldehyde and this compound hydrochloride under mechanochemical conditions (ball milling) for 2 hours resulted in a product yield of 72%. mdpi.com This result is competitive with other green methods like ultrasound-assisted synthesis, highlighting its potential as a viable and environmentally friendly alternative. mdpi.comrsc.org
Deep Eutectic Solvent (DES) Applications in Synthesis
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents in organic synthesis. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, thermal stability, and biodegradability. mdpi.comrsc.org They can function as both the reaction medium and a catalyst, often leading to improved yields and simplified product isolation. mdpi.com
In the context of reactions involving this compound, DES has been used as a reaction medium. A study investigating the O-alkylation of 4-hydroxybenzaldehyde with this compound hydrochloride in a choline (B1196258) chloride:urea based DES reported a yield of 48%. mdpi.com While this yield was the lowest among the five methods tested in that particular study, the use of DES drastically simplifies reaction conditions and aligns with the principles of green chemistry. mdpi.commdpi.com The potential for DES to be recycled and its compatibility with a wide range of substrates make it an area of continued research for the synthesis of morpholine derivatives. mdpi.com
Synthesis of Salt Forms: this compound Hydrochloride
The hydrochloride salt of this compound is a common and stable form of the compound, widely used as an intermediate in organic synthesis. cymitquimica.comfishersci.fi
Preparation and Purification of Hydrochloride Salt
The synthesis of this compound hydrochloride is most commonly achieved through the chlorination of 2-morpholinoethanol (B138140) (also known as N-(2-hydroxyethyl)morpholine). A prevalent method involves reacting 2-morpholinoethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), often in a suitable solvent like benzene or dichloromethane (DCM). chemicalbook.comprepchem.com
One high-yield laboratory preparation involves dissolving 2-morpholinoethanol in benzene and adding thionyl chloride dropwise while maintaining a cool temperature. The mixture is then refluxed for several hours. Upon cooling, the hydrochloride salt precipitates as a crystalline solid and can be collected by filtration. This method has been reported to achieve yields as high as 98.7%. prepchem.com Another variation uses DCM as the solvent and a catalytic amount of N,N-dimethyl-formamide (DMF). chemicalbook.com
An alternative route involves the reaction of morpholine with 2-chloroethanol (B45725) under acidic conditions, followed by the introduction of hydrogen chloride gas to precipitate the hydrochloride salt.
Purification of the resulting salt can be achieved through several methods. If the salt precipitates directly from the reaction mixture in a pure form, simple filtration may be sufficient. prepchem.com In other cases, recrystallization from a solvent system like ethanol (B145695)/ether is employed to achieve higher purity. The free base, this compound, can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide, followed by extraction with an organic solvent and purification via distillation or column chromatography. chemicalbook.comacademicjournals.orgprepchem.com
| Starting Materials | Reagents | Solvent | Yield | Purification Method | Reference(s) |
| 2-Morpholinoethanol | Thionyl chloride | Benzene | 98.7% | Precipitation/Filtration | prepchem.com |
| 2-Morpholinoethanol | Thionyl chloride, DMF (cat.) | Dichloromethane (DCM) | 74% (free base) | Column Chromatography | chemicalbook.com |
| Morpholine | 2-Chloroethanol, H₂SO₄ | Ethanol | Not specified | Crystallization (Ethanol/Ether) |
Influence of Salt Formation on Stability and Solubility for Research
The conversion of this compound into its hydrochloride salt form significantly impacts its physical properties, which is crucial for its application in research and synthesis. As a hydrochloride salt, the compound typically appears as a white to off-white crystalline solid. cymitquimica.com
One of the primary advantages of salt formation is the enhancement of the compound's stability. cymitquimica.comsmolecule.com The salt form is generally less volatile and more resistant to degradation during storage compared to the free base. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air, a critical consideration for handling and storage. fishersci.fi
Furthermore, the hydrochloride salt exhibits improved solubility in polar solvents, particularly water and alcohols like methanol (B129727). cymitquimica.comfishersci.fi This increased solubility enhances its utility in a variety of chemical reactions and pharmaceutical applications where aqueous or polar organic media are used. cymitquimica.com The improved stability and solubility of the hydrochloride salt make it a more convenient and reliable reagent for laboratory and industrial use compared to its free base form. cymitquimica.com
Yield Optimization and Scalability in Laboratory and Industrial Settings
Optimizing reaction yield and ensuring the scalability of a synthetic process are critical for both laboratory research and industrial production. For this compound and its derivatives, various strategies have been investigated to maximize efficiency.
Yield optimization often involves comparing different synthetic methodologies. As detailed in a comparative study, the O-alkylation of a substrate with this compound hydrochloride showed markedly different yields depending on the technique employed. Conventional heating in acetonitrile gave a 91% yield, microwave assistance provided an 89% yield, while ultrasound, mechanochemical, and DES-based methods gave yields of 71%, 72%, and 48%, respectively. mdpi.com This data indicates that for this specific transformation, conventional and microwave-assisted syntheses are superior in terms of yield.
Factors Affecting Reaction Yields and Purity
The synthesis of this compound, a valuable intermediate in the creation of various pharmaceutical compounds, can be achieved through several routes, most commonly involving the reaction of 2-morpholinoethanol with a chlorinating agent like thionyl chloride or the alkylation of morpholine with a 1,2-dihaloethane. chemicalbook.comprepchem.com The success of these syntheses, measured by yield and purity, is highly dependent on a range of factors including the choice of reagents, catalysts, solvents, and specific reaction conditions.
Reagents and Catalysts: The selection of the primary reagents and any accompanying catalysts is fundamental to the reaction's outcome.
Chlorinating Agent: Thionyl chloride (SOCl₂) is frequently used to convert the hydroxyl group of 2-morpholinoethanol into the desired chloride. The use of a catalytic amount of N,N-dimethyl-formamide (DMF) in this reaction has been documented to facilitate the process. chemicalbook.com An excess of thionyl chloride, as much as five equivalents, has been employed to drive the reaction to completion. chemicalbook.com
Starting Material: The synthesis can start from 2-morpholinoethanol or morpholine itself. chemicalbook.com When starting from the hydrochloride salt of this compound, neutralization with a base like aqueous sodium hydroxide is a straightforward method to obtain the free base. academicjournals.org
Base: In alkylation reactions, the choice of base is critical. For instance, in the N-alkylation of an indole (B1671886) with this compound hydrochloride, using a weaker base like potassium hydroxide (KOH) was found to be superior to a strong base such as sodium hydride (NaH). semanticscholar.org The use of KOH prevented undesirable C-alkylation side reactions, leading to a higher yield and simplifying product purification. semanticscholar.org In other preparations, potassium carbonate (K₂CO₃) has been used as the base. researchgate.net
Solvents: The solvent system plays a crucial role in reaction kinetics and product isolation. Dichloromethane (DCM) and benzene are common solvents for the reaction involving thionyl chloride. chemicalbook.comprepchem.com Dimethylformamide (DMF) has been used as a solvent for alkylation reactions of morpholine with 1-bromo-2-chloroethane. researchgate.net The choice of solvent can impact reaction time, temperature requirements, and the ease of downstream processing.
Reaction Conditions: Precise control over temperature and reaction duration is paramount for maximizing yield and minimizing the formation of impurities.
Temperature: The exothermic nature of the reaction between 2-morpholinoethanol and thionyl chloride necessitates careful temperature control. Procedures often involve cooling the reaction mixture with ice (to below 35°C or to 0°C) during the dropwise addition of thionyl chloride. chemicalbook.comprepchem.com Following the addition, the mixture may be heated to reflux or a moderate temperature (e.g., 40°C) for a set period to ensure the reaction completes. chemicalbook.comprepchem.com
Reaction Time: The duration of the reaction can vary significantly depending on the specific method, ranging from a few hours to overnight. chemicalbook.comprepchem.comresearchgate.net Progress is often monitored by Thin-Layer Chromatography (TLC) to determine the point of completion. chemicalbook.com
Purification Methods: The final purity of this compound is dictated by the purification strategy. Common techniques include:
Washing: Neutralizing excess acid or reagents is a key step. A wash with a saturated sodium bicarbonate solution is a documented method. chemicalbook.com
Extraction: Liquid-liquid extraction is used to separate the product from the aqueous phase after quenching the reaction. mdpi.com
Chromatography: Column chromatography is an effective method for obtaining a high-purity product, with eluents such as 3% methanol in DCM being used. chemicalbook.com
Distillation: For the free base, which is an oil, vacuum distillation can yield a pure product. academicjournals.org
Crystallization: When the hydrochloride salt is the target product, it can be precipitated and purified by crystallization from solvent systems like ethanol/ether. prepchem.com
The interplay of these factors is summarized in the table below, which presents data from various synthetic approaches.
| Starting Materials | Reagents & Solvents | Key Conditions | Purification | Yield | Reference |
|---|---|---|---|---|---|
| 2-Morpholinoethan-1-ol | Thionyl chloride (5 eq), DMF (cat.), DCM | 0°C then 40°C overnight | Wash (NaHCO₃), Column Chromatography | 74% | chemicalbook.com |
| Morpholine Ethanol | Thionyl chloride, Benzene | <35°C during addition, then reflux for 4h | Crystallization of HCl salt | 98.7% (HCl salt) | prepchem.com |
| This compound HCl | Aq. NaOH, Dichloromethane | Neutralization to pH 11 | Extraction, Vacuum Distillation | 86% | academicjournals.org |
| Morpholine | 1-Bromo-2-chloroethane, K₂CO₃, DMF | Room temperature, 6h | Conversion to HCl salt and crystallization | Not specified | researchgate.net |
Strategies for High-Yield Production in Research
Achieving high yields of this compound in a research setting requires the careful optimization of the synthetic protocols discussed previously. The primary strategies revolve around driving the reaction to completion while simplifying the purification process.
One of the most effective reported methods for producing the hydrochloride salt involves the reaction of morpholine ethanol with thionyl chloride in benzene. prepchem.com By maintaining a temperature below 35°C during the addition of the chlorinating agent and subsequently refluxing for four hours, a remarkable yield of 98.7% of this compound hydrochloride was achieved after collection of the crystalline precipitate. prepchem.com This strategy highlights the efficacy of direct crystallization for obtaining a high yield of the salt form, which can simplify purification by avoiding chromatography.
Another high-yield strategy focuses on the liberation of the free base from its hydrochloride salt. By dissolving the salt in water and neutralizing it with sodium hydroxide to a pH of 11, the free base can be extracted and purified by vacuum distillation to achieve an 86% yield. academicjournals.org This is a simple and efficient workup procedure when the free base is the desired final product.
For reactions where this compound is used as a reactant, the choice of subsequent reaction conditions can be informed by strategies that favor high yields. For example, when using this compound hydrochloride for N-alkylation, the use of pulverized potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) proved highly effective. semanticscholar.orgambeed.com This approach, which avoids strong, moisture-sensitive bases like sodium hydride, not only prevents side reactions but also facilitates a simpler extractive workup, removing the need for chromatographic purification and leading to a quantitative yield of the alkylated product. semanticscholar.org
A protocol involving 2-morpholinoethan-1-ol, a five-fold excess of thionyl chloride, and a catalytic amount of DMF in dichloromethane yielded 74% of the product after column chromatography. chemicalbook.com While the yield is lower than the 98.7% reported for the benzene-based synthesis, this method may be preferred in labs where the use of benzene is restricted. The strategy here relies on using a significant excess of the chlorinating agent to maximize conversion, followed by a robust purification step to ensure purity.
These examples underscore a common principle in high-yield synthesis: the reaction and purification steps should be considered in tandem. An ideal strategy either results in a product that can be easily isolated in high purity via precipitation or extraction or employs reaction conditions so clean that they obviate the need for laborious purification techniques like chromatography.
| Strategy | Starting Material | Reagents/Conditions | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Chlorination and Precipitation | Morpholine ethanol | Thionyl chloride in Benzene; Reflux 4h | 98.7% (HCl Salt) | Very high yield; purification by crystallization. | prepchem.com |
| Neutralization and Distillation | This compound HCl | Aq. NaOH to pH 11 | 86% (Free Base) | Simple, non-chromatographic purification. | academicjournals.org |
| Excess Reagent and Chromatography | 2-Morpholinoethan-1-ol | Thionyl chloride (5 eq.)/DMF (cat.) in DCM; 40°C | 74% (Free Base) | Avoids use of benzene; ensures high purity. | chemicalbook.com |
| Optimized Base for N-Alkylation | 7-Methoxy-2-methyl-1H-indole and this compound HCl | KOH in DMSO | Quantitative | Avoids side reactions and chromatography. | semanticscholar.org |
Chemical Reactivity and Reaction Mechanisms of 4 2 Chloroethyl Morpholine
Nucleophilic Substitution Reactions of the Chloroethyl Moiety
The chloroethyl group in 4-(2-chloroethyl)morpholine readily participates in nucleophilic substitution reactions. This reactivity is due to the electrophilic nature of the carbon atom bonded to the chlorine atom.
This compound typically undergoes nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this single-step, concerted process, a nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to the displacement of the chloride ion. masterorganicchemistry.comlibretexts.orgucsd.edu The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. masterorganicchemistry.comucsd.edu
The SN2 reaction mechanism involves a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom. ucsd.edunumberanalytics.com This transition state has a trigonal bipyramidal geometry. ucsd.edunumberanalytics.com For the reaction to proceed efficiently, the nucleophile must have unhindered access to the electrophilic carbon. masterorganicchemistry.comucsd.edu
A variety of nucleophiles can be employed in SN2 reactions with this compound, including alkoxides, amines, and the anions of malonic esters. acs.org These reactions are fundamental to creating new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, respectively.
The nitrogen atom within the morpholine (B109124) ring plays a significant role in the reactivity of the chloroethyl side chain. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine (B6355638). wikipedia.org
The reaction of this compound with alkoxides, such as sodium propoxide, is a classic example of the Williamson ether synthesis. wikipedia.orgacs.orgacs.org This SN2 reaction results in the formation of an ether. libretexts.org The alkoxide ion (RO⁻), a potent nucleophile, attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion. wikipedia.orglibretexts.org
Studies have investigated the rates of reaction of this compound with sodium propoxide in n-propyl alcohol. acs.org These reactions are typically carried out under anhydrous conditions to prevent the competing reaction of the alkoxide with any water present. francis-press.com Non-polar solvents like benzene (B151609) or toluene (B28343) can also be used. francis-press.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Sodium Propoxide | 4-(2-Propoxyethyl)morpholine | Williamson Ether Synthesis (SN2) |
The displacement of the chloride ion in this compound is a key step in the synthesis of various ethers, a process widely known as the Williamson ether synthesis. wikipedia.orglibretexts.orgpressbooks.pub This method is highly versatile for preparing both symmetrical and unsymmetrical ethers. wikipedia.org The reaction involves an alkoxide ion acting as a nucleophile and attacking the primary alkyl halide (the chloroethyl group), leading to the formation of an ether and a salt. wikipedia.org For instance, reacting this compound with the sodium salt of a phenol (B47542) (a phenoxide) will yield an aryl ether.
The efficiency of this SN2 reaction is highest with primary alkyl halides like the chloroethyl group in this compound. masterorganicchemistry.comlibretexts.org The use of polar aprotic solvents, such as dimethylformamide (DMF), can enhance the reaction rate by solvating the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.
A study on the synthesis of novel naphthyloxy derivatives utilized this compound hydrochloride in reaction with α- and β-naphthol in the presence of potassium carbonate as a catalyst. ijstr.org The naphthol forms an alkoxide ion which then displaces the chloride to form the corresponding naphthyloxy ether. ijstr.org
| Reactant 1 | Nucleophile | Product Example |
| This compound | Phenoxide | Aryl-CH₂CH₂-morpholine |
| This compound | Naphthoxide | Naphthyloxyethyl-morpholine |
Cyclization and Ring-Forming Reactions
This compound is a valuable precursor in the synthesis of various heterocyclic compounds through cyclization reactions.
This compound serves as a key intermediate for the creation of more complex, biologically active heterocyclic systems. researchgate.netbeilstein-journals.org For example, it is used in the synthesis of 4-aminophthalazinones. beilstein-journals.org The synthesis involves the alkylation of 4-bromophthalazinone with this compound hydrochloride, followed by a palladium-catalyzed amination reaction. beilstein-journals.org
Furthermore, this compound is employed in the synthesis of benzoxazole (B165842) derivatives. mdpi.com In one study, it was reacted with 4-hydroxybenzaldehyde (B117250) to form an intermediate that was subsequently used to construct the benzoxazole ring system. mdpi.com These types of heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active molecules. researchgate.netresearchgate.net Intramolecular cyclization strategies are also employed to create saturated nitrogen-containing heterocycles, which are prevalent in many top-selling pharmaceuticals. recercat.cat
Derivatization Strategies for Advanced Chemical Entities
This compound is a versatile bifunctional molecule, possessing a nucleophilic tertiary amine and a reactive alkyl chloride group. This structure makes it a valuable building block in organic synthesis for the creation of more complex molecules. Its primary role is as a morpholinoethylating agent, where it introduces the 4-(2-ethyl)morpholine moiety onto various substrates through its reactive chloroethyl group. This process is fundamental to derivatization strategies aimed at developing advanced chemical entities with specific physical, chemical, and biological properties. wikipedia.org
Alkylation Reactions
The chloroethyl group of this compound serves as a potent electrophile, making the compound an effective alkylating agent in nucleophilic substitution reactions. The reaction mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile. This reactivity is harnessed to attach the morpholinoethyl group to a wide range of nucleophilic substrates, including phenols, thiols, and various heterocyclic systems. asianindexing.comnih.gov
These alkylation reactions are typically conducted under basic conditions. The base, such as potassium carbonate or cesium carbonate, deprotonates the nucleophilic group (e.g., a hydroxyl or thiol group), enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon of the chloroethyl chain. mdpi.comijstr.org The choice of solvent and temperature is crucial for optimizing reaction yields and minimizing side reactions. Polar aprotic solvents like N,N-dimethyl-formamide (DMF) are commonly employed. researchgate.net
For instance, this compound hydrochloride is used to alkylate substituted 1,3,4-oxadiazole-2-thiols. In this reaction, the thiol group acts as the nucleophile, displacing the chloride to form a new carbon-sulfur bond, yielding 4-{2-[5-(substituted-phenyl)- Current time information in Bangalore, IN.rsc.orgoxadiazol-2-ylsulfanyl]-ethyl}-morpholine derivatives. nih.govresearchgate.net Similarly, it reacts with phenolic compounds, such as 4-hydroxybenzaldehyde and α- or β-naphthol, where the phenoxide ion, formed in the presence of a base, acts as the nucleophile. mdpi.comijstr.org The alkylation of imidazole (B134444) derivatives has also been demonstrated, with microwave irradiation being used to accelerate the reaction kinetics significantly.
| Nucleophilic Substrate | Product Class | Key Reaction Conditions | Reference |
|---|---|---|---|
| 5-Substituted-1,3,4-Oxadiazole-2-thiols | Oxadiazole-morpholine derivatives | Refluxing with this compound hydrochloride | nih.govresearchgate.net |
| Phenytoin (B1677684) | N-alkylated imidazolidine-2,4-dione | K₂CO₃, TBAI, DMF, room temperature | iucr.org |
| 4-Hydroxy-3-methoxybenzaldehyde | Morpholinoethyl-substituted benzaldehyde | Base (e.g., K₂CO₃), solvent | mdpi.com |
| α- and β-Naphthol | Naphthyloxy derivatives | K₂CO₃ | ijstr.org |
| 2,4,5-Triphenyl-1H-imidazole | N-alkylated imidazole | Microwave irradiation (100 W) |
Reactions with Amino Compounds to Form Amides and Amines
The alkylating capability of this compound extends to reactions with nitrogen-based nucleophiles, including primary and secondary amines, as well as the N-H group in certain heterocyclic structures. These reactions result in the formation of new carbon-nitrogen bonds, yielding more complex secondary or tertiary amines. The term "amides" in this context can refer to the alkylation of compounds containing an amide-like functional group.
A notable example is the alkylation of phenytoin, which contains an imidazolidine-2,4-dione ring system. In the presence of potassium carbonate and a phase-transfer catalyst like tetra-n-butylammonium bromide, this compound hydrochloride reacts with phenytoin to yield 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. iucr.org This reaction proceeds for 48 hours at room temperature in DMF. iucr.org
Furthermore, this compound is a key intermediate in the synthesis of the antidepressant drug moclobemide. asianpubs.org This synthesis involves the reaction of this compound with p-chlorobenzamide, although specific reaction pathways can vary. More directly, it can react with other amines; for example, its reaction with morpholine in an aqueous alkaline medium can lead to the formation of 1,2-bismorpholinoethane. researchgate.net These reactions underscore the utility of this compound in constructing molecules with multiple amine functionalities.
Preparation of Organometallic Complexes
This compound serves as a precursor for the synthesis of specialized ligands used in the preparation of organometallic complexes. The strategy typically involves a two-step process: first, the this compound is reacted with another molecule to form a multidentate ligand, which is then coordinated to a metal center.
One prominent application is in the synthesis of telluroether ligands. For example, this compound reacts with an in-situ generated aryl tellurolate (ArTeNa) under an inert atmosphere to create monodentate and bidentate telluroether ligands. rsc.org These ligands, which contain both a 'soft' tellurium donor site and a 'hard' nitrogen or oxygen donor from the morpholine ring, are then used to synthesize complexes with transition metals like rhodium(III) and palladium(II). rsc.org
Another example involves the synthesis of amido-tethered cyclopentadienyl-type ligands. In this approach, this compound is first reacted with indenyllithium to produce 4-(2-indenylethyl)morpholine. academicjournals.org This new ligand, which features a cyclopentadienyl (B1206354) moiety linked to a morpholine group, can then be deprotonated and reacted with metal tetrachlorides, such as TiCl₄·2THF or ZrCl₄·2THF, to form novel titanium and zirconium complexes. academicjournals.org These complexes, like 4-(2-indenylethyl)morpholinezirconium dichloride, are of interest in the field of catalysis. academicjournals.org
| Ligand Precursor | Metal Salt | Resulting Complex | Reference |
|---|---|---|---|
| Telluroether ligands (from this compound and ArTeNa) | RhCl₃·3H₂O | Rhodium(III) complexes [RhCl₂(L)₄][ClO₄] | rsc.org |
| Telluroether ligands (from this compound and ArTeNa) | Na₂PdCl₄ | Palladium(II) complexes | rsc.org |
| 4-(2-Indenylethyl)morpholine (from this compound and indenyllithium) | TiCl₄·2THF | 4-(2-Indenylethyl)morpholinetitanium dichloride | academicjournals.org |
| 4-(2-Indenylethyl)morpholine (from this compound and indenyllithium) | ZrCl₄·2THF | 4-(2-Indenylethyl)morpholinezirconium dichloride | academicjournals.org |
Computational Chemistry Studies on Reaction Pathways
Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental findings, helping to predict and rationalize chemical behavior.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, optimizing molecular geometries, and analyzing transition states. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to compare theoretically optimized structures with geometries determined experimentally through X-ray crystallography. iucr.orgnih.gov
In the study of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, synthesized from this compound hydrochloride, the DFT-optimized structure showed close agreement with the solid-state structure, validating the computational model. iucr.org Such studies also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), the energy gap between which influences the molecule's electronic properties and reactivity patterns.
Furthermore, DFT can be used to generate molecular electrostatic potential maps, which illustrate the charge distribution on the molecular surface. For molecules containing the morpholine moiety, the oxygen atom typically shows the most negative potential, identifying it as a primary site for electrophilic attack, while the nitrogen atom also displays a negative potential. This information is crucial for understanding intermolecular interactions and predicting reaction pathways. Although direct DFT studies on the transition states of this compound reactions are not widely published, the application of DFT to its derivatives demonstrates the method's power in elucidating structural and electronic properties that govern its reactivity. iucr.org
Molecular Dynamics Simulations for Reactivity Prediction
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamic behavior in solution. While specific MD studies focusing solely on the reactivity of this compound are not prominent in the literature, the technique is applied to larger systems containing the morpholinoethyl moiety to understand how this group influences molecular interactions.
For example, MD simulations have been used to study bitopic ligands that incorporate a morpholine-containing linker. researchgate.net These simulations help to understand how the linker, derived from a precursor like this compound, orients itself within a biological receptor, revealing possible exit vectors from binding pockets. researchgate.net This information is critical for drug design and understanding ligand-receptor interactions.
In studies of related, more complex molecules, MD simulations reveal time-dependent structural information, such as the rotational freedom around the ethylene (B1197577) bridge connecting the morpholine ring to another part of the molecule. These simulations can show that the molecule exists as a dynamic ensemble of different conformations in solution, with rapid interconversion between them. Ab initio MD (AIMD) simulations have also been used to study the reaction mechanisms of amines with CO₂, which can provide a model for understanding proton transfer and intermediate stability in reactions involving amine-containing compounds like this compound in aqueous environments. uregina.ca These examples highlight the potential of MD simulations to predict how the conformational dynamics of the morpholinoethyl group can impact its accessibility and reactivity in complex chemical and biological systems.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(2-Chloroethyl)morpholine, providing detailed information about the hydrogen and carbon atomic framework.
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum provides characteristic signals corresponding to the protons of the morpholine (B109124) ring and the chloroethyl side chain.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct peaks. academicjournals.org The protons on the carbon atoms adjacent to the nitrogen in the morpholine ring and the protons of the ethyl group appear as triplets, a result of splitting by neighboring protons. Specifically, the spectrum exhibits a triplet at approximately δ 2.3 ppm corresponding to the two protons on the nitrogen-bound carbon of the ethyl group (N-CH₂), and another triplet at δ 3.2 ppm for the two protons on the chlorine-bound carbon (Cl-CH₂). academicjournals.org The four protons on the morpholine ring carbons adjacent to the nitrogen (C-N) appear as a singlet at δ 2.10 ppm, while the four protons on the carbons adjacent to the oxygen (C-O) present as a broad singlet around δ 3.3 ppm. academicjournals.org
When analyzed in a different solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different. The spectrum shows a triplet at δ 3.69 (J = 6.9 Hz) for the chloro-substituted methylene (B1212753) group (Cl-CH₂), a multiplet at δ 3.57 (J = 4.5 Hz) for the methylene groups next to the oxygen in the morpholine ring, a triplet at δ 2.64 (J = 6.9 Hz) for the methylene group attached to the morpholine nitrogen, and a triplet at δ 2.43 (J = 4.5 Hz) for the methylene groups next to the nitrogen in the morpholine ring. chemicalbook.com These assignments are crucial for verifying the successful synthesis and purity of the compound. leyan.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ ppm) in CDCl₃ academicjournals.org | Chemical Shift (δ ppm) in DMSO-d₆ chemicalbook.com |
|---|---|---|
| -CH₂-Cl | 3.2 (t, J = 5Hz) | 3.69 (t, J = 6.9 Hz) |
| -CH₂-N (ethyl) | 2.3 (t, J = 5Hz) | 2.64 (t, J = 6.9 Hz) |
| -CH₂-N (morpholine) | 2.10 (s) | 2.43 (t, J = 4.5 Hz) |
t = triplet, s = singlet, br s = broad singlet, m = multiplet
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
In deuterated chloroform (CDCl₃), the spectrum shows four distinct signals corresponding to the different carbon environments in the molecule. academicjournals.org The carbon atom bonded to chlorine (C-Cl) appears at approximately δ 40.6 ppm. The carbon atoms of the morpholine ring adjacent to the nitrogen atom (C-N) resonate at δ 53.6 ppm. The carbon atom of the ethyl group attached to the nitrogen appears at δ 60.0 ppm, and the carbon atoms of the morpholine ring adjacent to the oxygen atom (C-O) are observed at δ 66.7 ppm. academicjournals.org This data is essential for confirming the complete carbon framework of the compound.
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ ppm) academicjournals.org |
|---|---|
| C-Cl | 40.6 |
| C-N (morpholine) | 53.6 |
| C-N (ethyl) | 60.0 |
For more complex molecules derived from this compound, or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity.
COSY (¹H-¹H) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton networks within the morpholine ring and the ethyl side chain.
HSQC (¹H-¹³C) provides a correlation map between protons and the carbon atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (¹H-¹³C) reveals correlations between protons and carbons that are two or three bonds apart. ceitec.cz This is particularly useful for identifying the connection point between the chloroethyl group and the nitrogen atom of the morpholine ring, as it would show a correlation between the protons on the N-CH₂ of the ethyl group and the carbons of the morpholine ring adjacent to the nitrogen. researchgate.netresearchgate.net
These advanced techniques are crucial in confirming the structures of novel compounds synthesized using this compound as a starting material or intermediate. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrational modes of its specific bonds. Strong C-H stretching vibrations from the saturated hydrocarbon portions of the molecule are observed in the 2830-2950 cm⁻¹ region. academicjournals.org
The spectrum also shows key vibrations for the heterocyclic ring and the chloroalkyl chain. A strong band appearing around 1300 cm⁻¹ is attributed to the C-O-C stretching vibration of the ether linkage within the morpholine ring. academicjournals.org The C-N stretching vibrations of the tertiary amine are visible as bands around 1460 cm⁻¹ and 1010 cm⁻¹. academicjournals.org Finally, a weak absorption band at approximately 620 cm⁻¹ is characteristic of the C-Cl stretching vibration. academicjournals.org
Table 3: Characteristic IR Absorption Bands for this compound (neat)
| Vibrational Mode | Wavenumber (cm⁻¹) academicjournals.org |
|---|---|
| C-H stretch | 2950 (s), 2860 (m), 2830 (m) |
| C-N stretch | 1460 (s), 1010 (s) |
| C-O-C stretch | 1300 (s) |
s = strong, m = medium, w = weak
Through analysis of the IR spectrum, the key functional groups of this compound can be readily identified. The presence of bands in the C-H stretching region confirms the aliphatic nature of the molecule. The distinct C-O-C ether stretch confirms the morpholine ring's oxygen heteroatom. academicjournals.org The identification of C-N stretching bands verifies the tertiary amine functionality of the morpholine nitrogen. academicjournals.org The C-Cl absorption, although sometimes weak, confirms the presence of the chloroethyl group. The absence of strong, broad bands in the 3200-3500 cm⁻¹ region indicates the lack of N-H or O-H functional groups, which is consistent with the structure of this tertiary amine.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. Through various MS techniques, researchers can confirm the compound's identity and elucidate its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which is critical for confirming its elemental composition. For the hydrochloride salt of this compound, the monoisotopic mass has been computationally determined to be 185.0374194 Da. nih.govnih.gov This value corresponds to the protonated molecule [M+H]⁺ of the free base, which has a molecular formula of C₆H₁₂ClNO. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it an indispensable technique for unambiguous identification. The presence of a chlorine atom results in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. neu.edu.tr
Fragmentation Patterns and Structural Confirmation
The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that confirms its structure. As a tertiary amine, fragmentation is dominated by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org
A key fragmentation pathway for this compound involves the loss of the chloroethyl group. The most prominent peak observed in its mass spectrum is typically at an m/z of 100. nih.gov This peak corresponds to the stable morpholinomethyl cation ([C₅H₁₀NO]⁺) formed by the cleavage of the bond between the nitrogen and the chloroethyl side chain. Other significant, though less intense, fragments are observed at m/z values of 42 and 56. nih.gov These fragmentation patterns are crucial for confirming the connectivity of the morpholine ring and the chloroethyl substituent.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to monitor the progress of chemical reactions, such as nucleophilic substitutions involving the chloroethyl group. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for identification purposes in GC-MS analyses. nih.gov The data includes a main library spectrum with 70 total peaks and a replicate library spectrum with 21 peaks, both showing a top peak at an m/z of 100. nih.gov
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Studies on the hydrochloride salt of this compound have revealed precise details about its crystal structure and molecular conformation.
Crystal Structure Determination of Hydrochloride Salt
The crystal structure of 4-(2-Chloroethyl)morpholinium chloride (C₆H₁₃ClNO⁺·Cl⁻) has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net The analysis reveals a single hydrogen-bonding interaction between the morpholinium N-H group and the chloride anion (Cl⁻). researchgate.net
Table 1: Crystallographic Data for 4-(2-Chloroethyl)morpholinium chloride
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | nih.govresearchgate.net |
| a | 6.9876 (3) Å | researchgate.net |
| b | 8.1549 (4) Å | researchgate.net |
| c | 8.6495 (3) Å | researchgate.net |
| α | 63.530 (2)° | researchgate.net |
| β | 85.004 (3)° | researchgate.net |
| γ | 85.179 (2)° | researchgate.net |
| Volume (V) | 438.97 (3) ų | researchgate.net |
This data was collected at a temperature of 120 K. researchgate.net
Conformational Analysis (e.g., Morpholine Ring Chair Conformation)
The crystallographic data confirms that the morpholine ring in 4-(2-Chloroethyl)morpholinium chloride adopts a stable chair conformation. researchgate.net This is the expected low-energy conformation for six-membered saturated heterocyclic rings. The chair form minimizes steric and torsional strain within the ring. The 2-chloroethyl substituent is attached to the nitrogen atom of the morpholine ring. The solid-state structure is stabilized by a hydrogen bond between the protonated nitrogen of the morpholinium cation and the chloride anion, with a measured N···Cl distance of 3.036 Å. researchgate.net
Hydrogen Bonding Interactions in Crystalline State
In the crystalline form of 4-(2-Chloroethyl)morpholinium chloride, the structure is significantly influenced by hydrogen bonding. researchgate.netiucr.org The primary interaction is a single, distinct hydrogen bond between the morpholinium N-H group and the chloride (Cl⁻) anion. researchgate.netiucr.org This interaction is a key feature defining the crystal packing. The hydrogen atom on the nitrogen was located in a difference Fourier synthesis, and its position was refined during the crystallographic analysis. iucr.org In one study, the N-H···Cl distance was determined to be 3.036 Å. iucr.org The morpholine ring itself adopts a stable chair conformation. researchgate.netiucr.org
The conformation of the chloroethyl side chain is defined by several key torsion angles. For 4-(2-Chloroethyl)morpholinium chloride, these angles are C2—C3—N4—C7 [-177.50 (12)°], C3—N4—C7—C8 [162.71 (13)°], and N4—C7—C8—Cl1 [86.66 (15)°]. iucr.org
Crystallographic Data and Space Group Analysis
Single-crystal X-ray studies have provided detailed crystallographic data for 4-(2-Chloroethyl)morpholinium chloride (C₆H₁₃ClNO⁺·Cl⁻). researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov This analysis, conducted at a temperature of 120 K, yields precise unit cell dimensions and other key parameters that define the crystal lattice. researchgate.netiucr.org
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃Cl₂NO | researchgate.netnih.gov |
| Molecular Weight | 186.07 g/mol | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.netnih.gov |
| a (Å) | 6.9876 (3) | researchgate.net |
| b (Å) | 8.1549 (4) | researchgate.net |
| c (Å) | 8.6495 (3) | researchgate.net |
| α (°) | 63.530 (2) | researchgate.net |
| β (°) | 85.004 (3) | researchgate.net |
| γ (°) | 85.179 (2) | researchgate.net |
| Volume (ų) | 438.97 (3) | researchgate.net |
| Z (formula units/cell) | 2 | researchgate.netnih.gov |
| Temperature (K) | 120 | researchgate.netiucr.org |
| Calculated Density (Mg m⁻³) | 1.408 | researchgate.net |
| R-factor | 0.028 | researchgate.netiucr.org |
Thermal Analysis Techniques
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of materials containing this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of this compound hydrochloride by monitoring its mass loss as a function of temperature. Studies indicate that the compound undergoes decomposition, with one source suggesting monitoring its decomposition above 185°C. This aligns with its reported melting point of 180-185°C with decomposition. sigmaaldrich.com
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. tainstruments.com For materials incorporating this compound, DSC provides insights into phase transitions and thermal behavior. In the study of CEMHD-grafted carboxymethyl cellulose (B213188) hydrogels, DSC was used alongside TGA to characterize the material. researchgate.netresearchgate.net The results demonstrated that higher concentrations of the morpholine derivative markedly altered the thermal characteristics of the polymer. researchgate.netresearchgate.net
| Technique | Sample | Key Finding | Source |
|---|---|---|---|
| TGA | This compound hydrochloride | Decomposes above 185°C. | |
| TGA / DSC | Carboxymethyl cellulose hydrogels grafted with CEMHD | Increased concentration of CEMHD improved thermal stability and altered thermal characteristics. | researchgate.netresearchgate.net |
Advanced Microscopic Techniques for Material Characterization
Advanced microscopy offers high-resolution visualization of material surfaces, which is crucial for understanding the effects of chemical modifications on morphology.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of a sample's surface topography. nanoscience.commdpi.com In the context of materials science, SEM has been instrumental in characterizing the surface morphology of composite materials containing this compound.
Specifically, in studies of carboxymethyl cellulose (CMC) hydrogels, SEM analysis revealed that the incorporation of this compound hydrochloride resulted in significant modifications to the polymer's surface. researchgate.netresearchgate.net This indicates that the compound plays a role in altering the microstructure of the hydrogel, a finding that is critical for developing functional biomaterials. researchgate.netresearchgate.net The changes in surface morphology observed via SEM correlate with the altered physical and thermal properties of the hydrogels. researchgate.net
Applications of 4 2 Chloroethyl Morpholine in Medicinal Chemistry Research
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
In the field of medicinal chemistry, 4-(2-chloroethyl)morpholine serves as a crucial precursor in the multi-step synthesis of several commercially significant drugs. It acts as an alkylating agent, enabling the covalent attachment of the morpholinoethyl side chain to a core molecular scaffold. This process is fundamental to the construction of the final drug molecules, including antispasmodics, analgesics, vasodilators, antiprotozoal agents, and antitubercular drugs.
Precursor for Antispasmodic Drugs (e.g., Pinaverium (B1222119) Bromide)
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with high selectivity for the smooth muscle of the gastrointestinal tract. The synthesis of pinaverium bromide involves the use of this compound to introduce the characteristic morpholinoethyl ether side chain.
Several synthetic routes have been developed, which generally involve a condensation reaction between a dihydronopol derivative and this compound. nih.govresearchgate.net In a common pathway, dihydronopol is reacted with this compound hydrochloride in the presence of a base like sodium hydroxide (B78521). nih.gov This step forms an intermediate which is then further reacted with 2-bromo-4,5-dimethoxybenzyl bromide to yield the final quaternary ammonium (B1175870) compound, pinaverium bromide. researchgate.net The morpholine (B109124) group is a key structural feature of the final API.
| Reactant 1 | Reactant 2 | Key Condition | Product |
| Dihydronopol | This compound | Base (e.g., NaOH) | Pinaverium Intermediate |
| Pinaverium Intermediate | 2-bromo-4,5-dimethoxybenzyl bromide | Heating in Solvent | Pinaverium Bromide |
Intermediate for Analgesics (e.g., Pholcodine)
Pholcodine is an opioid cough suppressant (antitussive) that is structurally related to morphine. Its chemical name, morpholinylethylmorphine, directly indicates its composition. The synthesis of pholcodine involves the alkylation of the phenolic hydroxyl group of morphine.
In this synthesis, morphine acts as the nucleophile, and this compound serves as the alkylating agent to form an ether linkage. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group on the morphine molecule, making it a more potent nucleophile. The subsequent nucleophilic substitution reaction attaches the morpholinoethyl group to the morphine backbone, yielding pholcodine.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Morphine | This compound | Williamson Ether Synthesis | Pholcodine |
Synthesis of Vasodilators (e.g., Floredil)
Development of Antiprotozoal Agents (e.g., Nimorazole)
Nimorazole (B1678890) is a 5-nitroimidazole drug used in the treatment of anaerobic protozoal infections and as a radiosensitizer in cancer therapy. The synthesis of nimorazole relies on the N-alkylation of a nitroimidazole ring with this compound.
The process typically involves reacting 5-nitroimidazole with this compound. nih.gov To facilitate the reaction, the nitroimidazole is often first converted to its sodium salt or reacted in the presence of a base like potassium carbonate. mdpi.comwikipedia.org This enhances the nucleophilicity of the imidazole (B134444) nitrogen, which then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming the final product, nimorazole. mdpi.comwikipedia.org
| Reactant 1 | Reactant 2 | Key Condition | Product |
| 5-Nitroimidazole | This compound | Base (e.g., K2CO3) | Nimorazole |
Synthesis of Antitubercular Drugs (e.g., Morinamide)
Morinamide (B1206486) is an antitubercular agent and a derivative of pyrazinamide (B1679903). While some chemical databases list this compound as an intermediate for morinamide, the established and primary synthesis route for morinamide is a Mannich reaction. This reaction involves the aminomethylation of pyrazinamide using formaldehyde (B43269) and morpholine.
In this well-documented synthesis, pyrazinamide, formaldehyde, and morpholine are reacted together, typically in an aqueous or alcoholic solvent, to form N-(morpholinomethyl)pyrazinamide, which is morinamide. Therefore, morpholine itself, rather than its chloroethyl derivative, is the direct precursor in the standard synthesis of this particular drug.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |
| Pyrazinamide | Formaldehyde | Morpholine | Mannich Reaction | Morinamide |
Precursor to Pravadoline
Pravadoline is an analgesic agent with a complex mechanism of action. Its synthesis involves the incorporation of a morpholinoethyl side chain onto an indole (B1671886) core structure. Research has detailed a synthetic approach where a 3-aroylindole intermediate is first prepared. mdpi.comwikipedia.org This indole derivative is then alkylated using this compound to yield pravadoline. mdpi.comwikipedia.org The reaction involves the deprotonation of the indole nitrogen with a suitable base, creating a nucleophilic center that subsequently attacks the electrophilic carbon of this compound, forming the final product.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 3-Aroylindole Intermediate | This compound | N-Alkylation | Pravadoline |
Intermediate for Moclobemide Synthesis
This compound serves as a key precursor in the synthesis of the antidepressant drug Moclobemide. The direct intermediate for Moclobemide is 4-(2-aminoethyl)morpholine (B49859), which is readily synthesized from this compound through nucleophilic substitution of the chlorine atom with an amino group.
The established synthesis of Moclobemide involves the coupling of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. researchgate.neterowid.org This reaction is typically carried out in the presence of a mild base like pyridine. researchgate.net Various synthetic strategies for Moclobemide have been developed to improve yield and environmental safety, but they consistently rely on 4-(2-aminoethyl)morpholine as the amine source. researchgate.netresearchgate.net For instance, an alternative approach involves treating morpholine with 2-bromoethylamine (B90993) hydrochloride to produce the N-(2-aminoethyl)morpholine intermediate, which is then reacted with p-chlorobenzoic acid in the presence of solid catalysts. asianpubs.org Another patented method describes the synthesis of the 4-(2-amino) ethyl morpholine intermediate from acrylamide (B121943) and morpholine. google.com Regardless of the specific route to obtain the immediate precursor, the synthesis fundamentally relies on a molecule containing the morpholinoethyl structure, for which this compound is a primary starting material. The morpholine ring itself is considered a key structural component for the antidepressant activity of Moclobemide. researchgate.netnih.gov
Development of Potential DNA Cross-Linking Antitumor Agents
The N,N-bis-(2-chloroethyl)amine functional group is the defining feature of nitrogen mustards, a class of alkylating agents used in chemotherapy that exert their cytotoxic effects by forming DNA crosslinks. frontiersin.orgmdpi.comnih.gov The reactive 2-chloroethyl moiety in this compound makes it a valuable synthon for creating novel antitumor agents designed to interact with DNA.
Researchers have incorporated the nitrogen mustard pharmacophore into various molecular scaffolds to improve selectivity and efficacy. For example, novel chalcone (B49325) analogs bearing a bis-(2-chloroethyl) amine group have been synthesized and identified as potent agents against triple-negative breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, 1,3,5-triazine (B166579) derivatives substituted with 2-chloroethylamino fragments have demonstrated significant cytotoxic activity against human colon cancer cell lines. researchgate.netnih.gov
The morpholine moiety itself is also frequently integrated into DNA-targeting anticancer agents. A series of bisnaphthalimide derivatives containing a 4-morpholine group were designed as DNA binding agents and Topoisomerase I inhibitors. nih.gov One of the lead compounds from this series, A6, exhibited potent anticancer efficiency in a gastric cancer (MGC-803) xenograft tumor model and was found to induce S-phase cell cycle arrest. nih.gov Other research has focused on 2-morpholino-4-anilinoquinoline derivatives, which have shown promising anticancer potential against the HepG2 cell line. rsc.org These studies highlight the strategy of using the reactive chloroethyl group and the morpholine scaffold, both present in this compound, to develop new classes of potential DNA-targeting antitumor drugs.
Modulation of Receptor Activities and Cellular Mechanisms
This compound hydrochloride is a crucial reagent in the synthesis of specialized molecular tools for studying cellular signaling, particularly for investigating ligand-protein interactions. A significant application is in the development of fluorescent probes for the cannabinoid type 2 (CB2) receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes and is a target for therapeutic intervention. researchgate.netresearchgate.net
In one study, researchers developed a series of selective fluorescent CB2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. researchgate.netresearchgate.net The synthesis involved attaching a linker to the N1 position of the scaffold by reacting it with this compound hydrochloride in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF). researchgate.netresearchgate.net This linker was then further functionalized and coupled to a BODIPY 630/650-X fluorophore. The resulting fluorescent ligands enabled the investigation of CB2 receptor expression and signaling. One of the synthesized fluorescent ligands demonstrated a significant affinity and selectivity for the CB2 receptor, functioning as an inverse agonist. researchgate.net The use of this compound in this context is instrumental for creating probes that allow for the high-resolution study of receptor biology, which can accelerate drug discovery. researchgate.net
Neurokinin 1 (NK1) receptor antagonists are a class of drugs with antiemetic and anxiolytic properties. wikipedia.org The development of these antagonists has been a major focus of medicinal chemistry research. While direct synthesis of NK1 receptor antagonists using this compound as a starting material is not prominently documented in the reviewed literature, the structural features of this compound are relevant to the design of such antagonists.
Structure-activity relationship (SAR) studies of known NK1 antagonists have shown that heterocyclic rings, such as the piperidine (B6355638) ring, are important for selectivity and activity. wikipedia.org The morpholine ring is structurally analogous to piperidine and is a common bioisostere used in drug design to modulate physicochemical properties. The synthesis of dual NK1/NK2 antagonists has been explored starting from scaffolds that include piperidine and other diamine functionalities. nih.gov Given the prevalence of cyclic amine structures in NK1 antagonist design, the morpholinoethyl moiety derivable from this compound represents a plausible component for inclusion in novel antagonist candidates to explore new chemical space and optimize pharmacological profiles.
Synthesis of Novel Derivatives with Pharmacological Potential
The reactive nature of this compound makes it an excellent starting point for synthesizing a wide array of derivatives with potential antimicrobial properties. The morpholine ring is a known pharmacophore found in several biologically active compounds, including antimicrobial agents. jocpr.comnih.gov
Antibacterial Activity:
Research has demonstrated that derivatives synthesized from morpholine precursors exhibit significant antibacterial activity. In one study, new compounds were prepared by reacting 4-(2-chloroacetyl)morpholine (a related reactive intermediate) with substituted 2-aminobenzothiazoles and 5-substituted-2-amino-1,3,4-oxadiazoles. jocpr.com Several of the resulting morpholine derivatives were screened for activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing measurable zones of inhibition. jocpr.com
Another line of research focused on synthesizing sulfonamide derivatives starting from 4-(2-aminoethyl)morpholine, the direct derivative of this compound. researchgate.netresearchgate.net These sulfonamides showed good inhibitory action against several bacterial strains. researchgate.netresearchgate.net The antibacterial activity of various synthesized compounds is often quantified by the Minimum Inhibitory Concentration (MIC), with representative data shown below.
| Compound Type | Bacterial Strain | Activity/MIC (µM) | Reference |
|---|---|---|---|
| 4-(2-(N-(2-chlorobenzyl)arylsulfamoyl)ethyl) morpholine derivatives | S. typhi | 8.70 ± 1.60 | researchgate.net |
| 4-(2-(N-(2-chlorobenzyl)arylsulfamoyl)ethyl) morpholine derivatives | E. coli | 8.47 ± 1.20 | researchgate.net |
| Quinone Derivatives with Morpholine | MRSA | 0.5 - 64 µg/mL | nih.gov |
| 8-Hydroxyquinoline Derivatives with Morpholine | V. parahaemolyticus | 10.6 µg/mL | scienceopen.com |
| 8-Hydroxyquinoline Derivatives with Morpholine | S. aureus | 10.6 µg/mL | scienceopen.com |
Antifungal Activity:
The morpholine scaffold is also a core component of several agricultural and clinical antifungal agents, such as fenpropimorph (B1672530) and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis in fungi. nih.gov This has prompted research into novel morpholine-based compounds for antifungal applications.
Studies have evaluated the antifungal properties of morpholine-based surfactants and silicon-incorporated morpholine analogues against various human fungal pathogens. nih.govresearchgate.net Sila-analogues of known morpholine antifungals exhibited potent activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue of fenpropimorph showed superior fungicidal potential compared to existing morpholine drugs. nih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key measures of antifungal potency.
| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|---|
| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans | 4 | 8 | nih.gov |
| Sila-analogue 24 (fenpropimorph analogue) | Cryptococcus neoformans | 0.5 | 1 | nih.gov |
| Sila-analogue 24 (fenpropimorph analogue) | Aspergillus niger | 2 | 4 | nih.gov |
| Morpholine-based sulfobetaine (B10348) (C16S3) | Candida albicans | - | - | researchgate.net |
Antimicrobial Agents (Antibacterial and Antifungal Activity)
Mechanism of Action Studies (e.g., Succinate (B1194679) Dehydrogenase Inhibitors)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov As such, it represents a critical target for therapeutic intervention in various diseases. A class of fungicides known as SDHIs targets this enzyme, and research has shown that many of these can also inhibit SDH in other organisms, including humans, raising questions about their broader biological effects. nih.gov
The inhibition of SDH can have significant metabolic consequences. Even mild inhibition can lead to an increase in succinate concentration, which has implications for cellular signaling. nih.gov More severe inhibition must be compensated for by major shifts in metabolic pathways. nih.gov In drug discovery, compounds that can act as cell-permeable and reversible inhibitors of SDH are explored for their potential to treat conditions like reperfusion injury by preventing the accumulation of succinate under anaerobic conditions. google.com While the morpholine scaffold is a common feature in many pharmacologically active molecules, detailed studies explicitly outlining derivatives of this compound as direct succinate dehydrogenase inhibitors are an area of ongoing investigation. The development of such specific inhibitors derived from this precursor could offer novel therapeutic strategies by targeting cellular metabolism.
Anticancer and Antiproliferative Agents
The morpholine moiety is a privileged pharmacophore in the design of anticancer agents, and this compound hydrochloride is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for this purpose, including those used in treating head and neck cancer. ganeshremedies.comnih.gov The incorporation of the morpholine ring can impart favorable pharmacokinetic and pharmacodynamic properties to potential drug candidates. nih.govresearchgate.net
Research has led to the synthesis of numerous morpholine-containing derivatives with significant cytotoxic potential against various cancer cell lines.
Quinazoline (B50416) Derivatives: A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Several compounds in this series displayed significant activity, with IC₅₀ values in the low micromolar range, while remaining non-toxic to normal HEK293 cells. nih.gov
Benzophenone (B1666685) Analogues: Novel morpholine-conjugated benzophenone analogues were synthesized and tested for their in vitro anti-proliferative activity against DLA (Dalton's lymphoma ascites), EAC (Ehrlich ascites carcinoma), MCF-7, and A549 cells. sciforum.net Structure-activity relationship studies revealed that specific substitutions on the benzophenone ring were crucial for potent anti-mitogenic activity. sciforum.net
Thioalkylquinoline Derivatives: A large series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity. mdpi.com The sulfonyl N-oxide derivatives, in particular, showed pronounced selectivity against various cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells, when compared to non-tumor cell lines. mdpi.com
Antiproliferative Activity of Selected Morpholine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Quinazoline | AK-3 | A549 (Lung) | 10.38 ± 0.27 |
| MCF-7 (Breast) | 6.44 ± 0.29 | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||
| Quinazoline | AK-10 | A549 (Lung) | 8.55 ± 0.67 |
| MCF-7 (Breast) | 3.15 ± 0.23 | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
A primary mechanism through which many morpholine-based anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. nih.gov A significant focus of research is on compounds that trigger the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This pathway is initiated by cellular stress and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.comnih.gov
The process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The therapeutic goal is to develop compounds that can shift the balance in favor of apoptosis. Mechanistic studies on various derivatives have shown that they can:
Disrupt Mitochondrial Membrane Potential: This is a key initiating event in the mitochondrial pathway. nih.gov
Alter Bcl-2 Family Protein Expression: Effective compounds decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax. mdpi.comfrontiersin.org This change in the Bcl-2/Bax ratio facilitates the release of cytochrome c. mdpi.com
Activate Caspases: The release of cytochrome c activates a cascade of enzymes called caspases, starting with initiator caspase-9, which then activates effector caspase-3. mdpi.comnih.gov
Induce PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis. nih.govfrontiersin.org
Notably, some novel derivatives have demonstrated the ability to activate this mitochondrial death pathway even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, which is a common mechanism of treatment resistance. nih.gov This suggests that such compounds could be promising therapeutic agents for overcoming resistance in certain cancers. nih.gov
Anti-inflammatory and Analgesic Properties of Derivatives
Derivatives synthesized from this compound have also been investigated for their potential to treat inflammation and pain. japsonline.com The morpholine scaffold is incorporated into novel chemical structures to modulate pathways involved in nociception and the inflammatory response. rsc.orgjneonatalsurg.com
CB2 Receptor Agonists: The cannabinoid type 2 (CB2) receptor is a crucial target for developing anti-inflammatory and analgesic drugs. rsc.org A series of indole derivatives featuring an N-ethyl morpholine moiety were designed as CB2 agonists. The most active compound not only showed high affinity and selectivity for the CB2 receptor in vitro but also demonstrated potent anti-inflammatory and pain-relieving effects in a rat model of inflammatory hyperalgesia. rsc.org This compound significantly suppressed the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the inflamed tissue. rsc.org
Quinazoline Derivatives: In other research, a novel quinazoline derivative was evaluated in animal models and showed significant, dose-dependent anti-inflammatory activity in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) models. jneonatalsurg.com The same compound also exhibited both peripheral and central analgesic effects, as demonstrated by its ability to reduce writhing in the acetic acid test and increase pain latency in the hot plate test. jneonatalsurg.com
In Vivo Anti-inflammatory and Analgesic Activity
| Derivative Class | Activity | Animal Model | Key Finding |
|---|---|---|---|
| Indole-Morpholine | Anti-inflammatory/Analgesic | CFA-induced hyperalgesia (rat) | Potent pain reversal and suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). rsc.org |
| Quinazoline | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Dose-dependent inhibition of edema comparable to indomethacin. jneonatalsurg.com |
| Analgesic | Acetic acid writhing & Hot plate test (mice) | Significant reduction in writhing (peripheral) and increased pain latency (central). jneonatalsurg.com |
Antioxidant Activity of Modified Compounds
Antioxidants are vital for protecting cells from the damage caused by oxidative stress and reactive oxygen species (ROS). dergipark.org.tr Medicinal chemists have explored the incorporation of the morpholine ring into various heterocyclic systems to develop novel synthetic antioxidants. dergipark.org.trresearchgate.net
Several studies have synthesized Mannich bases and other derivatives using morpholine and evaluated their antioxidant capacity through various in vitro assays. japsonline.comdergipark.org.tr
Triazole Derivatives: A series of novel 1,2,4-triazol-5-one (B2904161) derivatives bearing a morpholine ring were synthesized. dergipark.org.tr When tested for their antioxidant potential, all the synthesized compounds demonstrated significant metal chelating effects, which is one mechanism of antioxidant action. dergipark.org.tr
Mannich Bases: In another study, morpholine Mannich base derivatives were synthesized and tested for their radical scavenging properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.net The results indicated that the synthesized derivatives possessed significant radical scavenging capabilities. researchgate.net Similarly, asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine Mannich base were synthesized and evaluated for their antioxidant activity using the DPPH method. japsonline.com
Antiviral Drug Discovery
The morpholine ring is a recognized pharmacophore that has been incorporated into ligands being explored for antiviral properties. nih.gov The search for effective antiviral agents is a critical area of drug discovery, targeting essential viral proteins like proteases and polymerases to inhibit viral replication. mdpi.com While specific antiviral drugs derived directly from this compound are not extensively detailed in initial findings, the utility of the morpholine scaffold is well-established in medicinal chemistry for enhancing the pharmacokinetic profiles of drug candidates. nih.govnih.gov The development of novel antiviral compounds often involves structure-guided optimization of lead compounds, and versatile building blocks like this compound are valuable tools in this process, allowing for the systematic modification of molecules to improve potency and selectivity against viral targets. mdpi.com
Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how the chemical structure of a molecule correlates with its biological activity. gardp.org By making systematic chemical modifications to a lead compound, researchers can understand which structural features are essential for its desired therapeutic effect and which can be altered to improve properties like potency, selectivity, or pharmacokinetics. gardp.org
The morpholine ring is frequently studied in SAR research due to its ability to improve the drug-like properties of a molecule. nih.govresearchgate.net It is often used to replace other nitrogen-containing heterocycles, like piperidine, because its weaker basicity can lead to more favorable physicochemical characteristics. lifechemicals.com
Key insights from SAR studies on morpholine-containing compounds include:
Improving Potency and Pharmacokinetics: The addition of a morpholine moiety has been shown to enhance the potency of compounds and provide them with desirable drug-like properties and improved pharmacokinetics. nih.gov
Anticancer Agents: In a series of morpholine-conjugated benzophenone analogues, SAR analysis revealed that a methyl group on the benzophenone was essential for antiproliferative activity, while the position of other substituents (e.g., a bromo group) was significant for achieving extensive anti-mitogenic effects. sciforum.net
Cholinesterase Inhibitors: In the design of inhibitors for enzymes like acetylcholinesterase (AChE), the substitution of a benzyl (B1604629) piperidine group with a phenoxyethyl piperidine or morpholine has been a successful strategy. nih.gov The amine group of the morpholine ring can interact with key sites within the enzyme's catalytic gorge. nih.gov
These studies provide medicinal chemists with a crucial knowledge base, enabling strategic structural changes in the design of new and more effective morpholine derivatives for a wide range of therapeutic targets. nih.gov
Impact of Morpholine Ring on Pharmacokinetic and Metabolic Characteristics
The morpholine ring, a common structural motif in medicinal chemistry, is often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its presence can influence a molecule's solubility, metabolic stability, and ability to cross biological membranes.
Pholcodine:
Pholcodine, an opioid cough suppressant, features a morpholinoethyl group attached to the morphine backbone. This morpholine moiety significantly impacts its pharmacokinetic profile. Pholcodine is readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier to exert its antitussive effects on the central nervous system. tga.gov.auwikipedia.org The drug is metabolized in the liver, and its action may be prolonged in individuals with hepatic insufficiency. tga.gov.au
One of the key metabolic features of pholcodine, attributable in part to the morpholine ring, is its slow biotransformation. drugbank.com Unlike codeine, which can be metabolized to morphine, pholcodine does not undergo this conversion, which may contribute to its more favorable safety profile regarding dependence. wikipedia.org The metabolism of pholcodine is slow, with a long elimination half-life of 32-43 hours. wikipedia.org This extended half-life means that steady-state concentrations in chronic users may not be reached for nearly two weeks. wikipedia.org The primary routes of elimination are through oxidation and conjugation, with metabolites being excreted mainly in the urine. wikipedia.org Approximately half of a single dose is excreted as the parent drug or its conjugates. wikipedia.org
Interactive Data Table: Pharmacokinetic Parameters of Pholcodine
| Parameter | Value | Source |
| Bioavailability | Readily absorbed | tga.gov.au |
| Time to Peak Plasma Concentration | 4-8 hours | wikipedia.org |
| Protein Binding | 23.5% | wikipedia.org |
| Metabolism | Liver (Oxidation, Conjugation) | tga.gov.auwikipedia.org |
| Elimination Half-life | 32-43 hours | wikipedia.org |
| Excretion | Primarily renal | wikipedia.org |
Nimorazole:
Nimorazole is a 5-nitroimidazole compound utilized as a hypoxic radiosensitizer in cancer therapy. The morpholine ring in its structure contributes to its pharmacokinetic properties, which are crucial for its efficacy. Nimorazole is rapidly absorbed following oral administration. nih.gov Studies have shown a linear relationship between the administered dose and the peak plasma concentration. nih.gov The mean elimination half-life of nimorazole is approximately 3.1 hours. nih.gov Some evidence suggests the potential for non-linear pharmacokinetics, with variations in the apparent volume of distribution, total body clearance, and elimination half-life depending on the dose. nih.gov
Morinamide:
Influence of Substituents on Biological Activity
The biological activity of molecules derived from this compound is not solely dictated by the morpholine ring but is also significantly influenced by the other substituents attached to the core structure.
Pholcodine:
The primary biological activity of pholcodine is its antitussive (cough suppressant) effect, with mild sedative properties and little to no analgesic action. tga.gov.auwikipedia.org This activity is a direct result of its action on the cough center in the medulla oblongata. tga.gov.au The key structural features responsible for this activity are the core morphine scaffold and the 2-morpholinoethyl substituent at the 3-position. nih.gov The morpholinoethyl group modifies the pharmacological profile of the morphine backbone, enhancing its antitussive properties while reducing its analgesic and addictive potential compared to morphine and codeine. wikipedia.org
Nimorazole:
Morinamide:
As a prodrug, the biological activity of morinamide is ultimately dependent on its conversion to pyrazinamide. wikipedia.org The antimycobacterial activity of pyrazinamide is exerted by its active form, pyrazinoic acid, which disrupts the cell membrane and energy production of Mycobacterium tuberculosis. The N-(morpholin-4-ylmethyl) substituent in morinamide serves to mask the active pyrazinecarboxamide core until it is metabolized. The intrinsic in vitro activity of morinamide suggests that the entire molecule may possess some level of antitubercular properties before its conversion. wikipedia.org
Floredil:
The biological activity of floredil is described as a coronary vasodilator. drugfuture.com The key structural components are the 3,5-diethoxyphenoxy group and the morpholinoethyl moiety. The diethoxyphenoxy portion of the molecule is likely the primary contributor to its vasodilatory effects, while the morpholine ring influences its solubility and pharmacokinetic profile, enabling it to reach its site of action. nih.govfda.gov
Applications in Agrochemical and Dyestuff Intermediate Research
Use as an Intermediate in Agrochemical Production
In the field of agrochemical research, 4-(2-Chloroethyl)morpholine is recognized as a key intermediate for the synthesis of certain pesticides. sarex.com The morpholine (B109124) ring is a crucial structural component in a significant class of systemic fungicides known as morpholine fungicides. These fungicides are widely used in agriculture to protect a variety of crops from fungal pathogens.
Research into the synthesis of these agriculturally important compounds often involves the incorporation of the morpholine structure. While various synthetic pathways exist for these complex molecules, this compound serves as a readily available precursor for introducing the N-ethylmorpholine group. The nitrogen atom of the morpholine ring can act as a nucleophile, displacing a leaving group on another molecule, or the chlorine atom on the ethyl chain can be displaced by another nucleophile, effectively linking the morpholine ring to a larger active structure.
The morpholine moiety in these fungicides is critical to their mode of action, which typically involves the inhibition of sterol biosynthesis in fungi, a process essential for the integrity of their cell membranes. The specific structure of the morpholine ring and its substituents can influence the efficacy and spectrum of activity of the final fungicidal product. Therefore, intermediates like this compound are valuable in the development and production of these vital crop protection agents.
| Agrochemical Class | Structural Feature Provided by Intermediate | General Role in Agrochemicals |
|---|---|---|
| Morpholine Fungicides | Morpholine Ring | Inhibition of fungal sterol biosynthesis, leading to disruption of cell membrane function. |
| Experimental Herbicides/Plant Growth Regulators | N-ethylmorpholine Moiety | Serves as a structural component in the development of new active compounds with potential regulatory effects on plant growth. |
Application in Dyestuff Synthesis
This compound also functions as an important intermediate in the synthesis of various dyestuffs. sarex.com The morpholine group is often incorporated into dye structures to modify their properties, such as solubility, lightfastness, and affinity for certain fibers. The presence of the morpholine ring, a tertiary amine, can act as a bathochromic or auxochromic group, influencing the color of the dye.
The reactivity of the chloroethyl group allows for the covalent attachment of the morpholine moiety to a chromophore (the color-bearing part of the dye molecule). This is particularly useful in the synthesis of certain disperse and reactive dyes.
Reactive Dyes: For reactive dyes, which form covalent bonds with fibers such as cotton, the N-ethylmorpholine group can be part of the reactive system or act as a carrier for a reactive group. The tertiary amine of the morpholine can also be quaternized to create cationic dyes.
The synthesis process typically involves the reaction of this compound with a suitable nucleophilic site on the chromophore molecule, leading to the formation of a new, more complex dye molecule with tailored properties. Research in this area focuses on creating novel dyes with improved performance characteristics for various textile applications.
| Dye Class | Function of this compound | Resulting Property Modification |
|---|---|---|
| Disperse Dyes | Introduces a morpholinoethyl group to the chromophore. | Improves solubility in dye baths, enhances affinity for synthetic fibers, and can improve light and wash fastness. |
| Reactive Dyes | Acts as a building block to link the morpholine group to a reactive system or chromophore. | The morpholine group can influence the reactivity of the dye and its fixation on cellulosic fibers. |
| Cationic Dyes | The morpholine nitrogen can be quaternized to create a permanent positive charge. | Used for dyeing acrylic fibers and other materials requiring cationic dyes. |
Computational and Theoretical Studies in Chemical Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 4-(2-Chloroethyl)morpholine, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for predicting binding affinity and identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.comgyanvihar.org
Derivatives of the morpholine (B109124) scaffold have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. For example, a series of novel morpholine-linked thiazolidinone hybrid molecules were designed and docked against bacterial enoyl acyl carrier protein (Enoyl-ACP) reductase, a key enzyme in fatty acid biosynthesis. scispace.comeurjchem.com The results showed strong binding affinities, with the most potent compound exhibiting a binding affinity of -8.6 kcal/mol, indicating a stable ligand-protein complex. scispace.comeurjchem.com The primary forces driving this interaction were identified as van der Waals forces, hydrogen bonding, and hydrophobic interactions. scispace.comeurjchem.com
In another study, morpholine derivatives were investigated as potential inhibitors for the COVID-19 main protease (PDB code: 5R82). gyanvihar.org The docking scores, which estimate the binding affinity, for the synthesized compounds ranged from -20.55 to -74.55 kcal/mol. gyanvihar.org Specifically, compounds with certain substitutions were found to be particularly potent, highlighting the utility of the morpholine scaffold in designing enzyme inhibitors. gyanvihar.org Furthermore, N-(2-Chloroethyl)morpholine-4-carboxamide, a related structure, was docked against the DNA gyrase enzyme, showing binding affinities ranging from -4.63 to -5.64 Kcal/mol, suggesting its potential as an antibiotic lead. researchgate.net These studies collectively demonstrate how molecular docking can elucidate the binding modes of this compound derivatives, providing a rational basis for structural optimization in drug design.
Table 1: Examples of Molecular Docking Studies on Morpholine Derivatives
| Derivative Class | Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| Morpholine-linked thiazolidinones | Enoyl-ACP reductase | N/A | -8.6 | Van der Waals, Hydrogen Bonding, Hydrophobic |
| Substituted Morpholines | COVID-19 Main Protease | 5R82 | -20.55 to -74.55 | Not specified |
| N-(2-Chloroethyl)morpholine-4-carboxamide | DNA Gyrase | N/A | -4.63 to -5.64 | Not specified |
| Naphthyridinone Derivatives | Cannabinoid Receptor 2 (CB2R) | N/A | Not specified | Interaction between TMH1 and TMH7 |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. For compounds related to this compound, such as 4-ethylmorpholine, DFT methods like B3LYP with a 6-311+G(d,p) basis set have been used to calculate molecular geometry, vibrational frequencies, and atomic charges. researchgate.net These calculations provide a fundamental understanding of the molecule's intrinsic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgchemrxiv.orgschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making it more prone to participate in chemical reactions. wikipedia.orgchemrxiv.org Conversely, a large gap indicates high stability. chemrxiv.org
In computational studies of similar molecules like 4-ethylmorpholine, the HOMO and LUMO energies are calculated using DFT. researchgate.net The analysis of this energy gap helps predict how the molecule will interact with other species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrxiv.org This information is invaluable for predicting reaction mechanisms and designing molecules with specific electronic characteristics. The HOMO-LUMO gap can also be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com
Table 2: Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; electron affinity. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. wikipedia.orgchemrxiv.org |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from a system. |
| Electrophilicity (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons. chemrxiv.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. mdpi.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme. uni-muenchen.de Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
For N-substituted morpholines like 4-ethylmorpholine, MEP maps have been calculated to identify these reactive sites. researchgate.netresearchgate.net In the case of this compound, the MEP map would be expected to show a region of negative potential around the oxygen and nitrogen atoms of the morpholine ring due to their lone pairs of electrons. Conversely, the hydrogen atoms and the region around the chloroethyl group would likely exhibit positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and binding to biological targets. mdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deusc.edu This provides a clear Lewis structure picture of the molecule. uni-muenchen.de NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. materialsciencejournal.org
The stability of a molecule can be assessed by examining the second-order perturbation theory analysis of the Fock matrix in the NBO basis. materialsciencejournal.org The interaction between a donor NBO and an acceptor NBO results in a stabilization energy, E(2). A larger E(2) value indicates a more intense interaction and greater charge delocalization. materialsciencejournal.org For a molecule like this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent C-C or C-H bonds. This analysis provides deep insights into the molecule's electronic structure and the origins of its conformational stability. researchgate.net
Prediction of Drug-Likeness and Bioactivity Scores
In the early stages of drug discovery, computational methods are used to predict whether a compound has "drug-like" properties. This often involves evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules help to filter out compounds that are less likely to be orally bioavailable. The key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Beyond drug-likeness, bioactivity scores can be predicted to estimate a compound's potential to interact with major classes of biological targets. Using online tools and cheminformatics software, scores can be calculated for targets such as G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. researchtrend.netjapsonline.com The interpretation of these scores generally follows a simple rule:
Bioactivity Score > 0.00: Likely to be biologically active. researchtrend.netjapsonline.com
Bioactivity Score between 0.00 and -5.00: Moderately active. researchtrend.netjapsonline.com
Bioactivity Score < -5.00: Inactive. researchtrend.net
For this compound, these in silico predictions would serve as an initial screening step to assess its potential as a scaffold for developing new drugs and to prioritize it for further synthesis and biological testing.
Table 3: Predicted Bioactivity Scores for a Hypothetical Morpholine Derivative
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | 0.15 | Active |
| Ion Channel Modulator | -0.20 | Moderately Active |
| Kinase Inhibitor | -0.11 | Moderately Active |
| Nuclear Receptor Ligand | 0.25 | Active |
| Protease Inhibitor | -0.35 | Moderately Active |
| Enzyme Inhibitor | -0.05 | Moderately Active |
Note: This table is illustrative and based on typical values for similar heterocyclic compounds.
Machine Learning Approaches in Compound Design and Property Prediction
Machine learning (ML) and deep learning (DL) have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic compounds. nih.goveaspublisher.com These approaches leverage large datasets to build predictive models for a wide range of molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET). easpublisher.comchemrxiv.org
For a compound like this compound, ML can be applied in several ways:
Property Prediction: Supervised learning models can be trained to predict the properties of novel derivatives based on their chemical structure. By using molecular descriptors or fingerprints as input, these models can rapidly screen virtual libraries of compounds, identifying those with the most promising characteristics. easpublisher.com
De Novo Design: Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.gov Starting with a scaffold like morpholine, these models can explore the vast chemical space to generate novel structures optimized for a specific biological target. nih.gov
Inverse QSAR: Reinforcement learning can be used to solve the "inverse" Quantitative Structure-Activity Relationship (QSAR) problem. Instead of predicting the activity of a given molecule, this approach generates molecules that are predicted to have a desired activity profile. easpublisher.com
The integration of ML into the drug design workflow significantly reduces the time and cost associated with traditional trial-and-error approaches, enabling a more focused and efficient search for new medicines. nih.goveaspublisher.com
Analytical Methodologies for Purity Assessment and Quality Control in Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. In the context of 4-(2-Chloroethyl)morpholine, both high-performance liquid chromatography and thin-layer chromatography serve critical roles in quality control.
High-Performance Liquid Chromatography (HPLC) for Purity
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent). For a compound like this compound hydrochloride, a reversed-phase HPLC method would typically be employed.
In this approach, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. Impurities present in the sample will have different polarities and therefore different retention times compared to the main compound. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, generating a chromatogram. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks. While specific, validated HPLC methods for this compound are often proprietary and developed in-house by manufacturers, the principles of this technique are universally applied for purity confirmation against reference standards.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions. It operates on the same principle of separation as other forms of chromatography, involving a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (the eluting solvent).
TLC is frequently used when this compound is a starting material for the synthesis of more complex molecules, such as pharmaceuticals like Nimorazole (B1678890) or Floredil (B1203482). ganeshremedies.comsarex.comfishersci.be By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can visually track the consumption of the starting material and the formation of the product.
A practical example can be seen in a study on the synthesis of transition metal complexes from a morpholine-containing compound, where TLC was used to monitor the reaction progress. The starting material and the product exhibited distinct Retention Factor (Rf) values, allowing for clear differentiation. academicjournals.org
| Compound | Role | Rf Value |
|---|---|---|
| Starting Material (N-(2-indenylethyl)morpholine) | Reactant | 0.46 |
| Product (Titanium Complex) | Product | 0.34 |
As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while the spot for the product appears and intensifies. This allows for the optimal reaction time to be determined and ensures the reaction has gone to completion before proceeding with workup and purification.
Titrimetric Methods for Content Determination
Titrimetry provides a classic and reliable means of quantifying a substance in a sample. For this compound hydrochloride, which is the salt of a weak base (the morpholine nitrogen) and a strong acid (HCl), acid-base titration is a suitable method for determining its content.
In this procedure, a precisely weighed sample of this compound hydrochloride is dissolved in a suitable solvent, such as water. This solution is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The reaction involves the neutralization of the hydrochloride salt. The equivalence point, where moles of base added equal the initial moles of the acidic salt, can be detected using a pH meter (potentiometric titration) or a colorimetric indicator. The volume of titrant consumed is then used to calculate the purity or assay of the compound. This method is valued for its high precision and accuracy.
Melting Point Determination for Identification and Purity
The melting point of a crystalline solid is a fundamental physical property that is valuable for both identification and purity assessment. A pure substance typically melts over a narrow, well-defined temperature range. The presence of impurities generally causes a depression and broadening of this melting range.
For this compound hydrochloride, the reported melting point is a key specification in its quality control. Multiple suppliers consistently report a melting range of 180-185 °C with decomposition. A sharp melting range within these values is a strong indicator of high purity. Any significant deviation or a wider melting range would suggest the presence of impurities.
| Reported Melting Point (°C) | Purity/Assay |
|---|---|
| 181-186 | >98.5% |
| 180-185 (dec.) | 99% |
| 182-185 | Not Specified |
| 180-185 (dec.) | 99% |
Safety Considerations and Risk Assessment in Research Settings
Handling and Storage Protocols for Laboratory Use
Proper handling and storage of 4-(2-Chloroethyl)morpholine are critical to minimize exposure risks for laboratory personnel. This compound is classified as toxic if swallowed, harmful in contact with skin, and capable of causing severe skin burns and eye damage. dcfinechemicals.comaksci.com It may also cause an allergic skin reaction. dcfinechemicals.comfishersci.com Therefore, adherence to established safety protocols is mandatory.
In the event of a spill, the area should be cleared of personnel. For minor spills, ignition sources should be removed, and the spill should be cleaned up immediately using dry procedures to avoid generating dust. scbt.com For major spills, emergency responders should be alerted, and the area should be evacuated. scbt.com
| Protection Type | Equipment | Standard/Recommendation |
|---|---|---|
| Eye/Face Protection | Chemical goggles or full-face shield | Required where there is a risk of splashing or dust generation. fishersci.comscbt.com |
| Skin Protection | Chemical protective gloves (e.g., PVC), overalls, PVC apron | Gloves should have a protection class of 3 or higher (breakthrough time >60 minutes) for brief contact. scbt.com Contaminated gloves must be replaced. scbt.com |
| Respiratory Protection | Particulate dust filter or self-contained breathing apparatus (for major spills/fires) | Required if technical exhaust or ventilation measures are insufficient. dcfinechemicals.comfishersci.com |
Storage: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area. aksci.comfishersci.com It should be kept away from incompatible materials such as strong oxidizing agents and strong bases. scbt.com The storage area should be designated for corrosive and toxic materials. fishersci.com Containers must be protected from physical damage and checked regularly for leaks. cymitquimica.com
| Parameter | Requirement |
|---|---|
| Temperature | Store in a cool place. dcfinechemicals.comaksci.com |
| Ventilation | Store in a well-ventilated area. dcfinechemicals.comaksci.com |
| Container | Store in original, tightly sealed containers. fishersci.comscbt.com Approved container types include glass, lined metal cans, or plastic pails. scbt.comcymitquimica.com |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases. scbt.com |
| General Conditions | Store in a dry place, protected from moisture and sunlight. dcfinechemicals.comfishersci.com |
Potential for N-Nitrosomorpholine Formation and Carcinogenicity Concerns
A significant risk associated with the use of this compound and other morpholine (B109124) derivatives is the potential for the formation of N-Nitrosomorpholine (NMOR). dnacih.com NMOR is a potent carcinogen that can be formed when secondary or tertiary amines, like morpholine, react with nitrosating agents such as nitrogen oxides or nitrites in an acidic environment. dnacih.comresearchgate.net This reaction can occur in the vapor phase or in aqueous solutions. dnacih.comresearchgate.net Studies have shown that morpholine can be nitrosated in vivo in animals treated with morpholine and subsequently exposed to nitrogen dioxide or administered sodium nitrite. nih.govresearchgate.net
N-Nitrosomorpholine has been extensively studied in animal models and is a known, potent liver carcinogen in rats. dnacih.comnih.gov The International Agency for Research on Cancer (IARC) has classified N-Nitrosomorpholine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". epa.govepa.govwho.int Animal studies have demonstrated that oral administration of NMOR induces tumors of the liver, kidneys, lungs, and nasal cavity. epa.govepa.govinchem.org There is sufficient evidence for a carcinogenic effect of N-nitrosomorpholine in several experimental animal species. inchem.org Given this evidence, and although no human epidemiological data were available, it is recommended that N-nitrosomorpholine be regarded for practical purposes as if it were carcinogenic to humans. inchem.org
The mechanism of carcinogenesis is thought to involve the metabolic activation of NMOR, leading to the formation of reactive species that can damage DNA. wikipedia.org The potential for the formation of this carcinogen from its precursors underscores the importance of the handling protocols mentioned previously, particularly the need to avoid creating conditions that could facilitate nitrosation reactions.
| Organization | Classification | Key Findings from Animal Studies |
|---|---|---|
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans epa.govepa.govwho.int | Carcinogenic in mice, rats, and hamsters. Induces benign and malignant tumors of the liver, kidney, lung, and blood vessels following oral administration. inchem.org |
| U.S. Environmental Protection Agency (EPA) | Not classified by EPA, but notes IARC classification. epa.govepa.gov | Animal studies report tumors of the liver, nasal cavity, lung, and kidneys from oral exposure. epa.govepa.gov |
| National Toxicology Program (NTP) | Cited on the Hazardous Substance List. nj.gov | Recognized as a carcinogen based on animal data. nj.govosha.gov |
Regulatory Compliance in Research (e.g., REACH)
The use of this compound in research, particularly in Europe, is subject to regulatory frameworks designed to ensure the safe use of chemicals. The most prominent of these is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006.
This compound hydrochloride is a registered substance under REACH. actylis.comnih.gov This registration indicates that a dossier containing information on the properties and hazards of the substance has been submitted to the European Chemicals Agency (ECHA). nih.gov Compliance with REACH involves adhering to the safety information provided in the registration and the Safety Data Sheet (SDS), including the implementation of risk management measures to control exposure to both humans and the environment. dcfinechemicals.com Researchers using this compound must follow the guidelines outlined in the SDS to ensure they are in compliance with the regulation. dcfinechemicals.comfishersci.com
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of morpholine (B109124) derivatives is an area of active investigation, with a focus on developing more efficient and selective reaction pathways. Current research is exploring the use of novel catalytic systems to streamline the synthesis of complex molecules derived from 4-(2-chloroethyl)morpholine.
One promising approach involves tandem sequential one-pot reactions that combine multiple synthetic steps, thereby improving efficiency. For instance, a method employing both hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org This process utilizes a titanium catalyst for the initial hydroamination followed by a ruthenium catalyst for the asymmetric transfer hydrogenation, achieving high yields and excellent enantiomeric excess. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high selectivity. organic-chemistry.org
Further research is directed towards expanding the range of catalysts and reaction conditions. Traditional synthesis of this compound often involves reacting 2-morpholinoethan-1-ol with thionyl chloride in the presence of a catalyst like N,N-dimethyl-formamide (DMF). chemicalbook.com Another common method involves the neutralization of N-(2-chloroethyl)morpholine hydrochloride with a base like sodium hydroxide (B78521). academicjournals.org The exploration of alternative catalysts, such as triethylamine, is also underway to optimize reaction yields and conditions. jocpr.com Future work will likely focus on discovering new catalytic systems that offer greater substrate scope, milder reaction conditions, and improved atom economy.
Table 1: Catalytic Systems in Morpholine Synthesis
| Catalyst System | Reaction Type | Substrate Example | Key Features |
|---|---|---|---|
| Titanium catalyst / Ruthenium catalyst | Tandem Hydroamination & Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | High yield and enantioselectivity for 3-substituted morpholines organic-chemistry.org |
| Thionyl chloride / DMF | Chlorination | 2-morpholinoethan-1-ol | Standard method for synthesizing this compound chemicalbook.com |
Design and Synthesis of Next-Generation Biologically Active Compounds
This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. sarex.com Its reactive chloroethyl group allows for its incorporation into more complex molecular architectures, leading to the development of compounds with diverse biological activities. Research in this area is focused on designing and synthesizing novel derivatives with enhanced therapeutic properties.
A significant area of application is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2). researchgate.net The CB2 receptor is a promising target for treating inflammatory diseases without the psychoactive side effects associated with CB1 receptor activation. researchgate.net Researchers have successfully used this compound hydrochloride to synthesize derivatives of 1,8-naphthyridin-2-(1H)-one-3-carboxamide, which have shown high affinity and selectivity for the CB2 receptor. researchgate.netresearchgate.net
Furthermore, derivatives of morpholine are being investigated for their potential as antibacterial agents. jocpr.com By reacting 4-(2-chloroacetyl)morpholine with substituted 2-amino benzothiazoles and 5-substituted-2-amino-1,3,4-oxadiazoles, novel compounds have been synthesized and screened for antibacterial activity. jocpr.com The morpholine moiety is a common feature in many biologically active compounds, including anticancer, antimalarial, and analgesic drugs. jocpr.com
Future efforts will concentrate on structure-activity relationship (SAR) studies to optimize the design of these molecules, aiming to improve their efficacy, selectivity, and pharmacokinetic profiles.
Table 2: Biologically Active Compounds Derived from this compound
| Compound Class | Therapeutic Target | Example Application | Reference |
|---|---|---|---|
| 1,8-Naphthyridin-2-(1H)-one-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Treatment of inflammatory diseases | researchgate.netresearchgate.net |
| Benzothiazole and Oxadiazole derivatives | Bacteria | Antibacterial agents | jocpr.com |
Integration with Advanced Materials Science Research
The unique chemical properties of this compound and its derivatives are being explored for applications in materials science. The ability of the morpholine nitrogen to act as a two-electron donor allows it to coordinate with metal centers, opening up possibilities for the creation of novel organometallic complexes and materials. academicjournals.org
One area of research involves the synthesis of amido-tethered ligands for transition metal complexes. For example, 4-(2-indenylethyl)morpholine, prepared from this compound, has been used to create new titanium and zirconium dichloride complexes. academicjournals.org These types of metallocenes are investigated for their potential as catalysts in various organic transformations, including asymmetric synthesis. academicjournals.org
The integration of the this compound scaffold into polymers and metal-organic frameworks (MOFs) is another emerging field. While direct research is in early stages, the functional groups present in the molecule make it a candidate for incorporation into larger material structures, potentially imparting specific chemical or physical properties. chemscene.com Future research will likely focus on synthesizing and characterizing these new materials and exploring their applications in areas such as catalysis, electronics, and solar energy.
Development of Sustainable and Eco-Friendly Synthetic Processes
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of morpholines and their derivatives. iwu.edu This involves reducing the use of hazardous reagents, minimizing waste, and employing energy-efficient processes. iwu.edu
A significant advancement is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method is high-yielding and notable for the selective monoalkylation of primary amines. chemrxiv.org
Another area of green innovation is in the chlorination process itself. Researchers have developed a photocatalytic method that uses sustainable, low-cost iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. rice.edu This approach operates at room temperature and avoids the harsh chemicals and high temperatures typically required for chlorination, which often generate difficult-to-remove byproducts. rice.edu The precise targeting of chlorine placement in this method, known as anti-Markovnikov hydrochlorination, leads to highly pure products and reduces the need for costly purification steps. rice.edu Future research will aim to apply these green principles more broadly to the synthesis of this compound and its derivatives, potentially utilizing alternative solvents like ionic liquids to replace volatile organic compounds (VOCs). iwu.edu
Further Elucidation of Mechanism of Action in Biological Systems
While new biologically active compounds derived from this compound are being synthesized, a parallel research effort is focused on understanding their precise mechanisms of action at the molecular level. This is crucial for optimizing drug design and predicting potential off-target effects.
In the context of cannabinoid receptor modulators, studies have shown that certain 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives, synthesized using the this compound synthon, act as inverse agonists at the CB2 receptor. researchgate.netresearchgate.net Docking studies have begun to provide insights into how these molecules bind to the receptor. It is postulated that specific substituents, introduced via the synthetic pathway involving this compound, orient deep into a receptor binding pocket and modulate its activity. researchgate.net
Future research will employ a range of techniques to further clarify these mechanisms. The development of fluorescent probes, for example, allows for the investigation of ligand-protein interactions with high spatial and temporal precision. researchgate.net By attaching a fluorophore to the morpholine-containing ligand, researchers can visualize its binding to the receptor and study signaling pathways such as β-arrestin translocation. researchgate.net These advanced techniques will be instrumental in building a comprehensive understanding of how these next-generation compounds exert their therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Chloroethyl)morpholine, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting morpholine with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux . For high-purity crystalline derivatives (e.g., morpholinium picrate), stoichiometric mixing with picric acid in ethanol followed by slow evaporation yields single crystals suitable for X-ray analysis .
- Key Considerations : Reaction time (5–24 hours), temperature (60–80°C), and solvent choice (e.g., dichloromethane vs. ethanol) critically influence yield and purity.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Techniques :
- X-ray crystallography : Resolves molecular geometry (bond lengths/angles) and intermolecular interactions (e.g., C–H⋯O and N–H⋯O hydrogen bonds in the picrate salt) .
- NMR/FTIR : Confirms functional groups (e.g., Cl–CH₂– at δ ~3.7 ppm in ¹H NMR) and monitors reaction progress .
- Validation : Data-to-parameter ratios >15 in crystallography ensure structural reliability .
Q. What are the primary research applications of this compound?
- Intermediate in Organic Synthesis : Serves as a precursor for pharmaceuticals (e.g., floredil, nimorazole) and agrochemicals via alkylation or amination reactions .
- Coordination Chemistry : Reacts with platinum complexes for catalytic studies .
Advanced Research Questions
Q. How do intermolecular interactions in this compound derivatives influence crystal packing?
- Analysis : The morpholinium picrate structure is stabilized by a network of C–H⋯O (2.8–3.0 Å) and N–H⋯O (2.8 Å) hydrogen bonds, forming infinite chains along the [001] axis. These interactions dictate lattice stability and solubility .
- Implications : Crystal engineering strategies can exploit these interactions to design materials with tailored melting points or bioavailability.
Q. How is this compound utilized in multi-step organic syntheses?
- Case Study : In pyrazolo[1,5-a]pyrimidine synthesis, it acts as an alkylating agent under Pd-catalyzed cross-coupling conditions (10 mol% PdCl₂(PPh₃)₂, Na₂CO₃ in DMF at 80°C) to introduce morpholine moieties, enhancing target molecule polarity .
- Yield Optimization : Catalytic systems (e.g., NaI in DCM) and stoichiometric ratios (1:1.2 substrate:reagent) minimize byproducts .
Q. What computational approaches model the electronic properties of this compound derivatives?
- DFT Studies : While direct data is limited for this compound, analogous morpholine derivatives are analyzed using Density Functional Theory (DFT) to predict electrostatic potentials, HOMO-LUMO gaps, and reaction pathways. Basis sets like B3LYP/6-311+G(d,p) validate experimental spectroscopic data .
Q. What safety protocols are critical when handling this compound hydrochloride?
- Hazards : Acute toxicity (Oral LD₅₀: 300 mg/kg), skin corrosion (Category 1B), and aquatic toxicity (EC₅₀: 10–100 mg/L) .
- Mitigation : Use PPE (gloves, goggles), store under inert gas (N₂/Ar), and avoid acid/humidity exposure to prevent decomposition .
Q. How does this compound compare structurally and reactively with similar chloroethylamines?
- Comparative Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
